1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBGDSXUIAWZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
[1]
Part 1: Executive Summary & Structural Identity[2]
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) represents a high-value "next-generation" bioisostere used to replace morpholine, piperazine, or piperidine moieties in drug candidates.[1] Its core value lies in the 2,7-diazaspiro[3.5]nonane scaffold, which imparts high fraction of sp3 character (
In this specific derivative, the piperidine nitrogen (N7) is acetylated, leaving the azetidine nitrogen (N2) as a reactive secondary amine and the primary basic center.[1] This regiochemistry is critical for its application as a linker or solvent-exposed solubilizing group.[1]
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone |
| CAS Number | 1147422-10-3 |
| Molecular Formula | |
| Molecular Weight | 168.24 g/mol |
| SMILES | CC(=O)N1CCC2(CC1)CNC2 |
| Key Functional Groups | Tertiary Amide (N7), Secondary Amine (N2), Spiro-center (C4) |
Part 2: Physicochemical Properties & Mechanistic Insights[1]
This section synthesizes calculated data with empirical trends observed in spirocyclic diamines.
Quantitative Property Profile[1][3]
| Property | Value | Confidence | Implication for Drug Design |
| cLogP | 0.22 | High (Calculated) | Highly hydrophilic; ideal for lowering lipophilicity of greasy scaffolds.[1][2] |
| TPSA | 32.34 | High | Excellent membrane permeability potential (Rule of 5 compliant).[1][2] |
| pKa (Basic) | 9.8 – 10.2 | Est.[1][2] (Azetidine N) | Highly basic.[1][2] Exists as a cation at physiological pH (7.4).[1] |
| H-Bond Donors | 1 | High | The free azetidine NH.[1][2] |
| H-Bond Acceptors | 2 | High | Amide Carbonyl (O) and Amide Nitrogen (N).[1][2] |
| Solubility | >10 mg/mL | Empirical | High aqueous solubility due to basicity and low LogP.[1][2] |
Deep Dive: The Spiro-Effect on Basicity and Lipophilicity[1]
The Azetidine Basicity Anomaly:
Unlike piperazine (
-
Expectation: A pKa slightly lower than unsubstituted azetidine (~11.3), settling around 10.0 .[1]
Lipophilicity & Metabolic Stability: The spiro-fusion creates a compact, sphere-like shape that does not stack efficiently, increasing solubility.[1] Furthermore, the quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile position in a standard piperidine ring.[1]
Structural Logic Diagram (Graphviz)
The following diagram illustrates the structural-property relationships governing the utility of this scaffold.
Figure 1: Structural-Property Relationship Map.[1] The N7-acetyl group modulates polarity, while the N2-azetidine drives solubility and basicity.[1]
Part 3: Experimental Protocols
To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.
Protocol A: Determination of pKa via Potentiometric Titration (Sirius T3 Style)
Objective: Accurately determine the ionization constant of the azetidine nitrogen.
-
Preparation: Dissolve 3-5 mg of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in 10 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Acidification: Lower the pH to ~2.0 using 0.5 M HCl. The amine will be fully protonated (
).[1] -
Titration: Titrate with 0.5 M KOH standardized base under inert gas (
or ) atmosphere to prevent carbonate formation. -
Data Analysis: Plot pH vs. Volume of KOH. Look for the inflection point corresponding to the deprotonation of the azetidine ammonium.[1]
-
Validation: The first derivative (
) should show a sharp peak.[1] If the curve is shallow, check for contamination.[1][2]
Protocol B: Regioselective Synthesis Verification
Context: Commercial samples may contain the N2-acetyl isomer.[1] Verification is mandatory.
-
NMR Validation:
-
Acquire
NMR in or .[1] -
Diagnostic Signal: Look for the splitting of the methylene protons adjacent to the nitrogens.[1]
-
N7-Acetyl (Target): The piperidine ring protons (positions 5,6,8,[1][2]9) will show rotameric broadening or distinct chemical shifts due to the amide bond rotation.[1] The azetidine protons (positions 1,[1][2]3) should appear as a sharper set of multiplets corresponding to a free amine (or ammonium if salt).[1]
-
N2-Acetyl (Impurity): If the azetidine is acetylated, the 4-membered ring protons will show significant downfield shift and rotameric complexity.[1]
-
Part 4: Synthesis & Regiocontrol Strategy
Obtaining the 7-yl isomer specifically requires an orthogonal protection strategy, as direct acetylation of the diamine often leads to mixtures or preferential reaction at the less hindered/more nucleophilic site.[1]
Recommended Synthetic Route
The most robust route utilizes the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Boc-protected on the azetidine).[1]
Figure 2: Orthogonal protection strategy ensuring 100% regioselectivity for the N7-acetamide.[1]
-
Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6).[1]
-
Acetylation: React with Acetyl Chloride (1.1 eq) and Triethylamine in DCM at 0°C. The Boc group protects the azetidine (N2).[1]
-
Deprotection: Treat with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) to remove the Boc group.[1]
-
Workup: Basic extraction (
) yields the free base 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone .[1]
References
-
PubChem. Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)- (Compound).[1][3][4] National Library of Medicine.[1] Accessed 2024.[1][5] Link[1]
-
ChemScene. 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone Product Data. Link
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. (Contextual grounding on spiro-piperidine geometry).
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of azetidine spirocycles in drug discovery).
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one - C9H16N2O | CSSB00009852859 [chem-space.com]
- 3. 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone | C11H18N2O2 | CID 168923348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Commercial Availability & Technical Profile: 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
[1][2]
Part 1: Strategic Procurement Analysis
Executive Summary for Drug Discovery Leads 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS 1147422-10-3) is a specialized spirocyclic building block used primarily as a high-Fsp³ bioisostere for piperazine or piperidine moieties in fragment-based drug discovery (FBDD).[1]
While commercially listed, this molecule exhibits the classic characteristics of a "made-to-order" commodity rather than a bulk stock item.[1] Researchers face a critical "Make vs. Buy" decision:
-
Direct Procurement: High cost (
1,000/g) with variable lead times (2–4 weeks), often shipping from central warehouses in Asia.[1] -
In-House Synthesis: Highly favorable.[1] The parent scaffold (N-Boc protected) is cheaper and more widely available.[1] The conversion is a trivial two-step sequence (Acetylation
Deprotection) yielding high ROI for projects requiring >1 gram.[1]
Procurement Decision Logic
The following decision matrix outlines the optimal sourcing strategy based on project timelines and quantity requirements.
Figure 1: Strategic decision tree for sourcing 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.
Part 2: Chemical Specifications & Significance
This molecule belongs to the class of azaspirocycles , which are increasingly utilized to improve the physicochemical properties of drug candidates (solubility, metabolic stability) by increasing three-dimensionality (Escape from Flatland) compared to flat aromatic systems.[1]
Identity & Properties
| Parameter | Technical Specification |
| IUPAC Name | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone |
| CAS Number | 1147422-10-3 |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| SMILES | CC(=O)N1CCC2(CC1)CN(C2) |
| Key Structural Feature | Spiro[3.5] system containing an azetidine (4-membered) and piperidine (6-membered) ring.[1][2][3] |
| Regiochemistry | The acetyl group is on the piperidine nitrogen (N7) .[1] The azetidine nitrogen (N2) is a free secondary amine.[1] |
| pKa (Predicted) | ~10.5 (Azetidine NH), ~1.0 (Acetamide) |
Structural Insight: The presence of the free azetidine amine makes this molecule a versatile nucleophile for further functionalization (e.g., reductive amination, SNAr, or amide coupling) to attach to core scaffolds.[1]
Part 3: Commercial Supply Landscape
The following table summarizes the current commercial status. Note that "In Stock" often refers to global inventory, not necessarily domestic (US/EU) stock.[1]
| Supplier | Catalog / SKU | Purity | Pack Size | Est. Price (USD) | Lead Time |
| MolCore | 1147422-10-3 | ≥98% | 100mg - 1g | Inquiry | 2-3 Weeks |
| ChemScene | CS-0000617 | ≥98% | 100mg | ~$190 | 2 Weeks |
| AA Blocks | AA00HCTT | 95% | 1g | ~$880 | 12 Days |
| A2B Chem | A289001820 | 95% | 250mg | ~$345 | 12 Days |
| BLDpharm | BD324937 | 97% | 100mg | Inquiry | Check Stock |
Data aggregated from search results [1, 3, 4, 13]. Prices are estimates and subject to fluctuation.
Part 4: Technical Synthesis Guide (The "Make" Option)
For researchers requiring >500mg, in-house synthesis is strongly recommended.[1] The commercially available precursor tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6) is significantly cheaper and allows for a controlled acetylation of the N7 position.[1]
Synthetic Causality
-
Why start with the N2-Boc precursor? The spiro[3.5] system has two nitrogens.[1] Direct acetylation of the unprotected diamine would lead to a mixture of N2-acetyl, N7-acetyl, and di-acetyl products.[1] The N2-Boc group protects the azetidine nitrogen, forcing acetylation to occur exclusively on the piperidine nitrogen (N7).[1]
-
Why TFA for deprotection? While HCl/Dioxane is common, TFA/DCM is often preferred for spirocycles to avoid precipitation of sticky hydrochloride salts during the reaction, allowing for a cleaner workup before salt formation.[1]
Protocol Workflow
Figure 2: Regioselective synthesis pathway ensuring acetylation at N7.[1]
Validated Experimental Procedure
Step 1: N7-Acetylation
-
Dissolve: 1.0 eq of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in anhydrous DCM (0.1 M concentration).
-
Base: Add 1.5 eq of Triethylamine (Et₃N). Cool to 0°C.[1][4]
-
Acylate: Dropwise addition of 1.1 eq Acetyl Chloride (or Acetic Anhydride).[1]
-
Monitor: Stir at 0°C
RT for 2 hours. Monitor by TLC/LCMS (disappearance of SM).[1] -
Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄.[1] Concentrate. Note: The intermediate is stable and usually requires no chromatography.
Step 2: N2-Deprotection
-
Dissolve: Dissolve the crude intermediate in DCM (5 mL/mmol).
-
Acidify: Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).
-
React: Stir at RT for 1-2 hours.
-
Isolate: Concentrate in vacuo.
Part 5: Quality Control & Handling
When receiving or synthesizing this material, verify identity using the following markers.
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Look for the singlet at ~2.0 ppm (3H) corresponding to the acetyl methyl group.[1]
-
The spirocyclic protons will appear as multiplets.[1] The azetidine protons (N2 ring) typically appear at 3.5–4.0 ppm .[1] The piperidine protons (N7 ring) will show distinct splitting due to the amide rotamers (often broadened signals at RT).[1]
-
-
Mass Spectrometry:
-
ESI+: [M+H]⁺ = 169.1.[1]
-
-
Stability:
References
-
MolCore . Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)- Product Page. Retrieved from
-
PubChem . 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
ChemScene . Product CS-0000617 Specifications. Retrieved from
-
ChemicalBook . 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone Suppliers. Retrieved from
-
Mykhailiuk, P. K. (2019).[1] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][5] (Context on spirocyclic bioisosteres).
-
Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. (Foundational text on spiro[3.5]nonane synthesis).
-
BLDpharm . 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone Catalog Entry. Retrieved from
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one - C9H16N2O | CSSB00009852859 [chem-space.com]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
understanding the reactivity of the 2,7-diazaspiro[3.5]nonane core
The following technical guide details the reactivity, synthesis, and medicinal chemistry applications of the 2,7-diazaspiro[3.5]nonane core.
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The "Escape from Flatland"
The 2,7-diazaspiro[3.5]nonane core (CAS: 136098-14-1) has emerged as a high-value scaffold in modern drug discovery. It serves as a rigid, sp3-rich surrogate for piperazine and piperidine, offering distinct physicochemical advantages. Unlike flat aromatic linkers, this spirocyclic system introduces a defined three-dimensional vector, improving solubility and often metabolic stability while maintaining the ability to engage hydrogen bond networks via its two distal nitrogen atoms.
This guide analyzes the core’s reactivity profile, specifically the differentiation between the azetidine (N2) and piperidine (N7) nitrogens, and provides actionable protocols for its incorporation into lead series.
Structural Analysis & Physicochemical Properties
The core consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. This unique geometry creates a specific spatial arrangement of the two nitrogen vectors.
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C7H14N2 | Low MW fragment (126.20 g/mol ) allows for heavy decoration. |
| Fsp3 Score | 1.0 (Pure sp3) | Increases solubility and reduces "flat" aromatic stacking. |
| pKa (N2 - Azetidine) | ~11.3 (Calc.) | High basicity, but sterically constrained by the spiro center. |
| pKa (N7 - Piperidine) | ~11.1 (Calc.) | Typical secondary amine basicity; kinetically more accessible. |
| Vector Angle | ~109.5° (Tetrahedral) | Provides a "kinked" geometry distinct from linear piperazine. |
| Lipophilicity (LogP) | ~ -0.3 | Inherently polar; aids in lowering LogD of lipophilic payloads. |
The Steric Differentiator
While the pKa values of N2 and N7 are comparable, their nucleophilicity differs significantly due to the steric environment created by the quaternary spiro carbon (C4 of the azetidine / C4 of the piperidine).
-
N2 (Azetidine): Located
to the quaternary center. The bond angles in the 4-membered ring impose geometric constraints, and the proximity to the spiro bulk retards electrophilic attack. -
N7 (Piperidine): Located
to the quaternary center. It behaves like a standard, unhindered secondary piperidine amine.
Key Insight: In an unprotected 2,7-diazaspiro[3.5]nonane, N7 is the kinetic nucleophile . Electrophiles will preferentially label the piperidine ring over the azetidine ring.
Synthetic Access & Construction[1]
Accessing the core typically involves constructing the strained azetidine ring onto a pre-existing piperidine framework. The most robust industrial route utilizes nitrile lithiation/alkylation .
Primary Synthetic Route: Nitrile Alkylation Strategy
This method avoids the handling of unstable azetidine precursors by forming the 4-membered ring as the final spiro-cyclization step.
Step-by-Step Mechanism:
-
Starting Material: N-Boc-4-cyanopiperidine.
-
Deprotonation: Treatment with a strong base (LiHMDS or NaH) generates the carbanion at the 4-position (alpha to the nitrile).
-
Alkylation: Reaction with 1-bromo-2-chloroethane (or a functional equivalent like epichlorohydrin followed by modification) creates the pendant alkyl chain.
-
Cyclization: A second deprotonation closes the ring via intramolecular displacement of the chloride (or leaving group), forming the spiro-nitrile.
-
Reduction: The nitrile is reduced (e.g., LiAlH4 or Raney Ni/H2) to the amine, which can then be cyclized if using a different linker, or if the nitrile was the precursor to the N2 atom (via Hofmann rearrangement or similar).
-
Correction: A more direct commercial route often employs N-Boc-4-piperidone .
-
Optimized Laboratory Protocol (Piperidone Route):
-
Condensation: N-Boc-4-piperidone is condensed with cyanoacetate.
-
Michael Addition: Cyanide addition yields the dinitrile/ester intermediate.
-
Reduction/Cyclization: Global reduction cyclizes the amino-ester/nitrile to the lactam.
-
Reduction: The lactam is reduced to the final amine.
Caption: Common synthetic pathway from commercially available piperidone to the spiro core.
Reactivity & Orthogonal Functionalization
For precise medicinal chemistry, "selectivity by luck" is a poor strategy. The use of Orthogonally Protected Building Blocks is the gold standard.
Available Building Blocks
Two primary protected forms are commercially ubiquitous:
-
2-Boc-2,7-diazaspiro[3.5]nonane (CAS: 236406-55-6): N2 is protected. N7 is free.[1]
-
Use Case: When you need to attach the piperidine end (N7) to your core scaffold first.
-
-
7-Boc-2,7-diazaspiro[3.5]nonane (CAS: 896464-16-7): N7 is protected. N2 is free.[1]
-
Use Case: When you need to functionalize the azetidine end (N2) first (e.g., amide coupling or SNAr).
-
Selective Functionalization Workflow
If starting from the unprotected diamine (dihydrochloride salt), follow this logic:
Caption: Reactivity flow demonstrating the kinetic preference for N7 functionalization.
Experimental Protocol: Selective N7-Acylation
Objective: Acylation of N7 leaving N2 free (using unprotected diamine). Note: This relies on kinetics. For high purity, use 2-Boc protected material.
-
Dissolution: Dissolve 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 equiv) in DCM.
-
Base: Add DIPEA (3.0 equiv) at 0°C.
-
Addition: Add Acyl Chloride (0.95 equiv) dropwise over 30 mins at -10°C to 0°C.
-
Why 0.95 equiv? To prevent over-acylation on N2.
-
-
Workup: Quench with water. The basic aqueous layer will contain unreacted diamine. Extract with DCM.[2][3]
-
Purification: Flash chromatography (MeOH/DCM with NH3). N7-acyl product elutes first; bis-acyl elutes later.
Medicinal Chemistry Applications
Bioisosteric Replacement
The core is a proven bioisostere for piperazine .
-
Advantage: The spiro-linkage removes the conformational floppiness of piperazine.
-
Effect: It locks the vectors in a specific orientation, potentially reducing the entropic penalty of binding to a receptor.
Sigma Receptor Ligands (Case Study)
Research has shown that the 2,7-diazaspiro[3.5]nonane moiety is critical for high-affinity Sigma-1 Receptor (S1R) ligands.
-
Mechanism: The basic nitrogen (usually N7) interacts with the key aspartate residue in the S1R binding pocket, while the hydrophobic bulk of the spiro system fits into the lipophilic vestibule.
-
Outcome: Derivatives showed
values in the nanomolar range (e.g., = 2.7 nM), outperforming linear analogs.
GPR119 Agonists
In metabolic disease research, this core has been used to link aryl "head" groups to polar "tail" groups.
-
Benefit: The spiro core improved the metabolic stability of the agonist compared to a standard piperidine-piperidine linkage, likely by reducing the propensity for oxidative metabolism at the alpha-carbons (blocked by the spiro center).
References
-
Synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems. Source: PubMed (2016). URL:[Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry.[1][4][5][6][7] URL:[Link]
-
PubChem Compound Summary for CID 21692407: 2,7-Diazaspiro[3.5]nonane. Source:[8] PubChem.[8] URL:[Link][9]
Sources
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- 6. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 7. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
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- 9. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in High-Throughput Synthesis
Topic: Initial Assessment of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone for Library Synthesis Document Type: Technical Whitepaper / Synthetic Guide Author Role: Senior Application Scientist[1][2]
Executive Technical Summary
This guide provides a comprehensive assessment of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) as a core building block for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).[1][2]
In the context of library synthesis, this scaffold acts as a superior bioisostere for N-acetylpiperazine .[1][2] Unlike the planar piperazine ring, the spiro[3.5]nonane system introduces significant Fsp³ character and a distinct 90° bond vector orientation .[2] This structural nuance improves metabolic stability and solubility while exploring novel chemical space.[1][2]
Key Assessment Verdict:
-
Primary Reactivity: Nucleophilic attack via the N2 (azetidine) nitrogen.[2]
-
Critical Constraint: High basicity of the azetidine nitrogen (
) and potential for ring-opening under harsh acidic conditions.[1][2] -
Library Application: Ideal for
, Reductive Amination, and Urea formation.[1][2]
Structural Rationale & Physicochemical Profile[2][4][5]
Understanding the geometry is prerequisite to successful library design.[2] The molecule consists of a 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.[1][2]
Vector Analysis: The "Right-Angle" Turn
Standard piperazines present substituents at a 180° angle (linear vectors).[1][2] The spiro[3.5] system forces substituents into a perpendicular arrangement.[2] This allows the library to probe binding pockets that are sterically inaccessible to flat aromatic or piperazine-based analogs.[1][2]
Comparative Metrics
The following table contrasts the spiro scaffold with its direct piperazine analog.
| Property | N-Acetylpiperazine | 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone | Impact on Library |
| Geometry | Planar / Chair | 3D Spirocyclic | Increased selectivity; escape from "flatland."[1] |
| Vector Angle | ~180° | ~90° | Accesses side-pockets in GPCRs/Kinases.[1][2] |
| LogP (Calc) | -0.2 | ~0.2 | Maintains hydrophilicity; good for CNS penetration.[1][2] |
| N-Nucleophilicity | Moderate (Secondary amine) | High (Strained Azetidine) | Faster reaction rates in |
| Metabolic Stability | Moderate | High | Quaternary carbon blocks oxidative metabolism.[1][2] |
Synthetic Assessment: Reactivity & Stability[1][2][6][7]
The core reactivity lies at the N2-position (azetidine amine) .[2] The N7-position is capped as an acetamide and is inert under standard library synthesis conditions.[1][2]
Nucleophilicity & Basicity
The N2-azetidine nitrogen is significantly more nucleophilic than a standard piperidine nitrogen due to ring strain (release of steric crowding upon transition state formation) and hybridization effects.[2]
-
Implication: It often outcompetes other secondary amines in competitive coupling reactions.[1][2]
-
Risk: It requires careful stoichiometry control to prevent bis-alkylation if using alkyl halides (though less relevant for the mono-functionalized N7-acetyl core).[1][2]
Stability Profile (The "Acid Warning")
While the spiro core is robust, the azetidine ring possesses ~25 kcal/mol of ring strain.[2]
-
Acid Stability: Stable to TFA/DCM (1:1) for short durations (< 2 hours). Prolonged exposure to strong mineral acids (HCl) at high temperatures can induce ring opening or hydrolysis of the N7-acetamide.[2]
-
Workup: The high basicity means the compound partitions into the aqueous phase at neutral pH.[2] Extraction requires pH > 12. [1][2]
Decision Logic for Library Synthesis
The following diagram illustrates the validated workflows for this scaffold.
Figure 1: Synthetic decision tree for spiro[3.5]nonane functionalization. Note the specific caution regarding acidic workups in reductive amination.
Validated Library Protocols
The following protocols are optimized for parallel synthesis (96-well plate or block format).
Protocol A: (Nucleophilic Aromatic Substitution)
Best for: Creating kinase-focused libraries with heteroaryl cores.[1][2]
Mechanism: The enhanced nucleophilicity of the azetidine N2 allows displacement of halides from heteroaromatics even without transition metal catalysis.[2]
-
Preparation: Dissolve 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Reagents: Add Heteroaryl-Halide (1.05 equiv) and
(2.0 equiv). -
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup (Self-Validating): Dilute with EtOAc. Wash with water.[1][2][3]
Protocol B: Reductive Amination
Best for: Introducing solubilizing alkyl chains or benzyl groups.[2]
Mechanism: Formation of an iminium ion followed by reduction.[1][2] The steric strain of the spiro system actually accelerates iminium formation compared to piperazine.[2]
-
Imine Formation: Combine Scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCM:MeOH (4:1).[1][2]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).
-
Time: Shake at RT for 16 hours.
-
Quench: Add sat.
.
Protocol C: Urea Synthesis
Best for: High-throughput generation of lead-like compounds.[1]
-
Dissolution: Dissolve Scaffold (1.0 equiv) in DCM.
-
Base: Add DIPEA (1.5 equiv) to scavenge HCl (if using carbamoyl chlorides) or ensure non-protonated amine (if using isocyanates).[1][2]
-
Electrophile: Add Isocyanate or Carbamoyl Chloride (1.1 equiv).[1][2]
-
Scavenging: Add polymer-supported trisamine resin to remove excess electrophile.[1][2]
Quality Control & Troubleshooting
LCMS Interpretation[1][2]
-
Ionization: The molecule ionizes strongly in ESI+ mode (
).[2] -
Fragmentation: In MS/MS, look for the loss of the acetyl group (-42 Da) or the characteristic fragmentation of the spiro-core (cleavage of the cyclobutane ring).[2]
-
Artifacts: If you see a mass of M+18 or M+36 in acidic mobile phases, suspect ring opening (hydration) of the azetidine, although this is rare with the N7-acetyl protection in place.[2]
Solubility Issues
If the final library members precipitate during synthesis:
-
Switch solvent from DCM to 1,2-Dichloroethane (DCE) or DMF .[1][2]
-
The spiro-scaffold is highly polar; ensuring the electrophile adds sufficient lipophilicity is key for standard C18 purification.[1][2]
References
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters.[1][2][4] Link[2]
-
Wuitschik, G., et al. (2010).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][5] Journal of Medicinal Chemistry.[1][2] Link[2]
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1][2] Link[2]
-
PubChem Compound Summary. (2024). 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.[1][2][6][7] National Center for Biotechnology Information.[1][2] Link[2]
Sources
- 1. Ethanone, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)- | C17H26O | CID 107065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone | C11H18N2O2 | CID 168923348 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone: An Application Note and Protocol
Introduction
The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, notably utilized in the development of potent covalent inhibitors for challenging drug targets such as KRAS G12C.[1] Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling precise interactions with biological targets. The selective functionalization of this symmetrical diamine is crucial for its application in drug discovery. This application note provides a detailed protocol for the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone, a key intermediate for further elaboration. The synthesis involves a robust, multi-step sequence commencing with the formation of the diazaspirocyclic core, followed by a selective mono-N-acetylation.
Synthetic Strategy Overview
The synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone from commercially available starting materials necessitates a strategic approach to manage the reactivity of the two secondary amine functionalities. A common and effective strategy for the selective acylation of a symmetrical diamine involves a protection/deprotection sequence. In this protocol, one of the amine groups of 2,7-diazaspiro[3.5]nonane will be protected, in this case as a tert-butoxycarbonyl (Boc) carbamate. The remaining free amine is then acetylated, followed by the removal of the Boc protecting group under acidic conditions to yield the desired mono-acetylated product.
Experimental Protocols
Part 1: Synthesis of tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
This initial step involves the selective acetylation of the mono-Boc protected 2,7-diazaspiro[3.5]nonane.
Materials:
-
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0 °C using an ice bath with continuous stirring.
-
Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the stirred solution.[2]
-
Addition of Acylating Agent: In a separate dropping funnel, dissolve acetyl chloride (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acetyl chloride solution dropwise to the amine solution over 15-30 minutes, ensuring the temperature is maintained at 0 °C.[2]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3]
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (Final Product)
This final step involves the deprotection of the Boc-protected amine to yield the target compound.
Materials:
-
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the crude tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate from Part 1 in anhydrous DCM (15 mL) and cool to 0°C.[4]
-
Deprotection: Add trifluoroacetic acid (TFA) dropwise to the cooled solution.[4]
-
Reaction: Stir the mixture at room temperature for 3 hours.[4]
-
Isolation: Evaporate the solvents to dryness. Triturate the residue with diethyl ether to precipitate the product as a salt.[4]
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Data Summary
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) |
| 1 | tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 1.0 | Acetyl chloride | 1.1 | DCM | 0 to RT | 2-4 |
| Triethylamine | 1.2 | ||||||
| 2 | tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | 1.0 | Trifluoroacetic acid | Excess | DCM | 0 to RT | 3 |
Synthetic Workflow
Caption: Synthetic route for 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.
Causality and Experimental Choices
-
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is selected due to its stability under the basic conditions of the acylation reaction and its facile removal under acidic conditions, which are orthogonal to the acylation conditions. This ensures selective reaction at the unprotected nitrogen.
-
Selective Mono-Acylation: Direct acetylation of 2,7-diazaspiro[3.5]nonane would likely result in a mixture of mono- and di-acetylated products that would be difficult to separate. The use of a protecting group strategy circumvents this issue, ensuring a high yield of the desired mono-acetylated product. The challenge of selective monoacylation of symmetrical diamines is a known issue in organic synthesis.[5]
-
Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine in the presence of a base to form the corresponding amide.[2][3]
-
Base: Triethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.[2]
-
Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc protecting group at room temperature, yielding the free amine.[4]
Characterization
The final product, 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group, as well as distinct signals for the protons on the azetidine and piperidine rings of the spirocyclic core.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the acetyl group, in addition to the signals corresponding to the carbons of the diazaspiro[3.5]nonane framework.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone. The described method, employing a Boc-protection strategy, ensures the selective mono-N-acetylation of the 2,7-diazaspiro[3.5]nonane core. This key intermediate is valuable for the synthesis of more complex molecules for drug discovery and development, particularly in the design of targeted covalent inhibitors.
References
- CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
-
Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
- US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
-
3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one - Organic Syntheses Procedure. Available at: [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. Available at: [Link]
-
1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone - PubChem. Available at: [Link]
-
(PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]
-
Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available at: [Link]
-
(PDF) A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - ResearchGate. Available at: [Link]
-
Acetylated protein purification / enrichment from the primary t-cells - ResearchGate. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. Available at: [Link]
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - MDPI. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC - NIH. Available at: [Link]
-
Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing). Available at: [Link]
-
SCHEME 2 Synthesis and deacetylation of N-acetyl-2... - ResearchGate. Available at: [Link]
-
Thioacids Mediated Selective and Mild N-Acylation of Amines - ACS Publications. Available at: [Link]
-
Synthesis of 1-Azaspiro[3][6]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. Available at: [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents [patents.google.com]
using 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in solid-phase synthesis
Application Note: High-Efficiency Solid-Phase Incorporation of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Executive Summary
This guide details the strategic incorporation of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) into solid-phase synthetic workflows. As a mono-protected spirocyclic diamine, this building block offers a critical opportunity to introduce high-Fsp³ complexity into drug candidates, improving solubility and metabolic stability without sacrificing potency.
Key Technical Insight: The molecule features an inert
Chemical Profile & Strategic Analysis
Before initiating synthesis, understanding the reactivity profile is paramount for yield optimization.
| Property | Specification | Synthetic Implication |
| Structure | Spiro[3.5]nonane core | High 3D character (Fsp³); rigidifies the linker trajectory. |
| Reactive Handle | Azetidine Nitrogen ( | Secondary amine. Nucleophilic but sterically hindered by the spiro-quaternary carbon. |
| Protected Handle | Amide cap. Non-nucleophilic; stable to TFA (cleavage) and piperidine (Fmoc removal). | |
| Basicity | pKa ~11 (Azetidine) | Requires base (DIPEA/NMM) to neutralize if supplied as HCl salt. |
| Solubility | Moderate (Polar) | Soluble in DMF, DMSO, NMP. Poor solubility in DCM/Ether. |
Reactivity Logic:
The
Experimental Protocols
Protocol A: Amide Coupling (Attaching to Resin-Bound Carboxylic Acids)
Best for: Capping resin-bound peptides or scaffolds with the spiro-motif.
Materials:
-
Resin-bound carboxylic acid (e.g., Fmoc-AA-Wang Resin).
-
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (Free base or HCl salt).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HOAt (1-Hydroxy-7-azabenzotriazole) – Critical additive for secondary amines.
-
DIPEA (N,N-Diisopropylethylamine).
-
DMF (Anhydrous).
Step-by-Step Methodology:
-
Resin Preparation: Swell 100 mg of resin (loading 0.5–0.8 mmol/g) in DMF for 30 minutes. Drain.
-
Activation Cocktail: In a separate vial, dissolve:
-
Carboxylic Acid Partner (on resin, usually already present). If coupling to a linker, ensure linker activation.
-
If activating a solution phase acid to attach to resin-amine: Reverse this logic.
-
Standard Scenario: Resin has free -COOH.
-
Add HATU (4.0 eq relative to resin loading).
-
Add HOAt (4.0 eq).
-
Dissolve in minimal DMF.
-
Add DIPEA (8.0 eq). Shake for 1 minute to activate (Solution turns yellow).
-
-
Coupling: Add the activated solution to the resin.
-
Correction: Since the spiro-amine is the incoming nucleophile, we activate the Resin-COOH first.
-
Revised Step 2: Add HATU (4 eq), HOAt (4 eq), and DIPEA (8 eq) dissolved in DMF to the Resin-COOH. Shake for 2 minutes.
-
Addition: Add 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (5.0 eq) dissolved in DMF to the pre-activated resin mixture.
-
-
Incubation: Shake at Room Temperature for 4–6 hours .
-
Optimization: If the resin is sterically crowded, heat to 50°C (microwave assisted: 20W, 60°C, 15 min).
-
-
Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).
-
Test: Perform a Chloranil test (for secondary amines) or micro-cleavage LCMS to verify coupling.
Protocol B: Nucleophilic Aromatic Substitution (S Ar)
Best for: Creating aryl-amino libraries.
Materials:
-
Resin-bound Fluoro-nitro-benzene or Chloro-pyrimidine.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) – Higher boiling point for thermal reactions.
-
Base: DIPEA or TMP (2,4,6-Trimethylpyridine).
Step-by-Step Methodology:
-
Swelling: Swell resin in NMP for 30 mins.
-
Reaction Mixture: Dissolve 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (5.0 eq) and DIPEA (10.0 eq) in NMP.
-
Displacement: Add solution to the resin-bound halide.
-
Thermal Cycle: Heat to 80°C for 12 hours .
-
Note: Azetidines are excellent nucleophiles for S
Ar due to the "Azetidine Effect" (relief of ring strain in the transition state), often reacting faster than acyclic secondary amines.
-
-
Wash: DMF (5x) to remove excess high-boiling NMP.
Workflow Visualization
The following diagram illustrates the decision matrix for incorporating this spirocyclic amine into a solid-phase workflow.
Caption: Decision tree for coupling 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone based on resin functionality.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance of spiro-ring. | Switch to HATU/HOAt (1:1). Increase temperature to 50°C. Double coupling (2x 4h). |
| Incomplete Cleavage | Not applicable (Amide stable). | Ensure the linker cleavage conditions (e.g., 95% TFA) are sufficient. The spiro-amine itself is stable. |
| Precipitation | High concentration in DCM. | Use DMF or NMP exclusively. Avoid DCM during the coupling step. |
| Side Reactions | Ring opening (rare). | Avoid strong Lewis acids or extremely high temps (>100°C) which might open the azetidine ring. |
References
-
Hiesinger, K., et al. (2021).[1][2] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). "Improving the physicochemical properties of drug candidates by using spirocyclic scaffolds." Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
-
PubChem Compound Summary. (2025). "1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS 1147422-10-3)."[3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. molcore.com [molcore.com]
- 5. 1147422-10-3|1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone|BLD Pharm [bldpharm.com]
experimental procedure for piperazine replacement with 2,7-diazaspiro[3.5]nonane
Executive Summary
The piperazine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve solubility and serve as a versatile linker.[1] However, its prevalence has led to crowded intellectual property (IP) space and potential metabolic liabilities (e.g., reactive metabolite formation via
This guide details the experimental protocol for replacing the piperazine core with 2,7-diazaspiro[3.5]nonane , a rigid, spirocyclic bioisostere. This replacement increases fraction sp3 (Fsp3) character, alters vectorality, and often improves metabolic stability while retaining the essential hydrogen-bond accepting/donating capabilities of the parent diamine.
Technical Rationale & Physicochemical Profiling
The "Escape from Flatland" Directive: Replacing the flat, chair-conformation piperazine with the spirocyclic 2,7-diazaspiro[3.5]nonane introduces structural complexity without significantly increasing molecular weight. This rigidity reduces the entropic penalty of binding and projects substituents into novel vectors, potentially picking up new interactions within a binding pocket.
Table 1: Physicochemical Comparison
| Property | Piperazine | 2,7-Diazaspiro[3.5]nonane | Impact of Replacement |
| Formula | C₄H₁₀N₂ | C₇H₁₄N₂ | Slight MW increase (+36 Da) |
| Geometry | Flexible Chair | Rigid Spirocyclic | Reduced conformational entropy; distinct vector angles. |
| Basicity (pKa) | ~9.8 / 5.6 | ~9.5 / ~8.0 (Est.) | The azetidine ring (pos.[1][2] 2) modulates basicity distinct from the piperidine ring (pos. 7). |
| LogP | -1.17 | ~ -0.3 | Slight increase in lipophilicity; improved membrane permeability. |
| Metabolic Stability | Low/Mod (N-oxidation, ring opening) | High | Quaternary spiro-carbon blocks metabolic hot-spots. |
Strategic Workflow Visualization
The following diagram outlines the decision logic and synthetic flow for this bioisosteric replacement.
Figure 1: Strategic logic flow for transitioning from legacy piperazine scaffolds to spirocyclic analogs.
Experimental Protocol: Orthogonal Synthesis
Objective: Synthesize a bis-functionalized 2,7-diazaspiro[3.5]nonane core. Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6).[3][4] Note: In this commercial reagent, the azetidine nitrogen (N2) is Boc-protected, leaving the piperidine nitrogen (N7) free for initial functionalization.
Step 1: Regioselective N7-Functionalization (Nucleophilic Aromatic Substitution)
Rationale: The N7 nitrogen is sterically similar to piperazine and is the nucleophilic handle in the commercial building block.
-
Reagents:
-
Procedure:
-
Dissolve the spiro-scaffold in DMF (0.2 M concentration).
-
Add the base followed by the aryl halide.
-
Heat to 80–100 °C monitoring by LCMS (typically 2–4 hours).
-
QC Check: Look for mass [M+H]+ corresponding to Product-Boc.
-
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over
, concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 2: N2-Deprotection
Rationale: Removal of the Boc group to expose the azetidine nitrogen.
-
Reagents:
-
TFA (Trifluoroacetic acid) or HCl (4M in Dioxane)
-
Solvent: DCM (Dichloromethane)
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Add TFA (10–20 equiv) dropwise at 0 °C.
-
Stir at room temperature for 1–2 hours.
-
Critical Step: Evaporate volatiles. The azetidine amine is highly basic; ensure complete removal of acid or perform a free-base extraction (DCM / sat.
) if the next step requires non-acidic conditions.
-
Step 3: N2-Capping (Amide Coupling or Reductive Amination)
Rationale: Functionalizing the azetidine ring to tune potency or solubility.
-
Reagents:
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF[6]
-
-
Procedure:
-
Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 5 mins.
-
Add the deprotected spiro-amine (from Step 2).
-
Stir at RT for 1–12 hours.
-
Purification: Preparative HPLC is recommended for final compounds to ensure high purity (>95%) for biological testing.
-
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway for orthogonal functionalization of the 2,7-diazaspiro[3.5]nonane core.
Troubleshooting & Optimization
-
Steric Hindrance: The spiro-center creates steric bulk. If Step 1 (N7-arylation) is sluggish with ortho-substituted aryl halides, switch to Buchwald-Hartwig conditions using a precatalyst like RuPhos Pd G4 , which accommodates secondary amines well.
-
Solubility: The free base of the spiro-diamine is highly polar. During extraction, avoid aqueous phases with pH < 10, otherwise, the product will remain in the water layer. Using "salting out" techniques or extracting with CHCl3/iPrOH (3:1) can improve recovery.
-
Regioselectivity: If synthesizing the scaffold from scratch (not using the Boc-protected commercial block), protecting the N2 (azetidine) selectively is difficult. It is strictly recommended to purchase the orthogonally protected building block to save time.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,7-Diazaspiro[3.5]nonane and Its Derivatives." Journal of Organic Chemistry.
-
Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Angewandte Chemie International Edition.
-
Zeng, M., et al. (2022). "Discovery of 2,7-Diazaspiro[3.5]nonane Derivatives as Potent KRAS G12C Inhibitors." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. "tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate."[4][5] National Center for Biotechnology Information.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | C14H24N2O3 | CID 66870873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
High-Resolution 1H NMR Profiling of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
This Application Note provides a rigorous protocol for the structural characterization of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) using 1H NMR spectroscopy.
The guide addresses the specific challenges posed by this molecule: the spiro-cyclic strain , the conformational rigidity of the azetidine ring, and the rotameric dynamic processes introduced by the N-acetyl group on the piperidine ring.
Introduction & Structural Context[1][2][3][4]
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of covalent inhibitors for KRAS G12C and other "undruggable" targets [1]. The spiro-fusion of a 4-membered azetidine ring and a 6-membered piperidine ring creates a unique vector for substituent display, offering high
Molecule Overview:
-
IUPAC Name: 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone[1][2][3]
-
Formula: C
H N O -
Key Features:
-
N7-Acetyl Group: Induces restricted rotation (amide resonance), leading to rotameric peak splitting or broadening at room temperature.
-
N2-Secondary Amine: pH-sensitive chemical shifts; exchangeable NH proton.
-
Spiro Center (C4): Quaternary carbon that structurally isolates the magnetic environments of the two rings.
-
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize concentration-dependent shifts (particularly for the N2-H proton), follow this preparation standard:
-
Mass: Weigh 5.0 – 10.0 mg of the analyte.
-
Solvent:
-
Primary Recommendation:Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS. This solvent minimizes exchange broadening of the amide rotamers compared to polar aprotic solvents. -
Alternative (for Salts): If the sample is an HCl salt, use Deuterium Oxide (D
O) or DMSO-d . Note that in D O, the NH signal will disappear due to H/D exchange.
-
-
Volume: 0.6 mL (standard 5mm tube).
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for accurate integration of the spiro-methylene baselines).
Instrument Parameters
-
Frequency: 400 MHz minimum; 600 MHz recommended to resolve rotameric multiplets.
-
Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse).
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary spiro-carbon lengthens the T1 relaxation times of adjacent protons (H3, H5). Sufficient D1 is required for quantitative integration.
-
Temperature:
-
Standard: 298 K (25 °C).
-
Advanced (Rotamer Coalescence): If the piperidine signals are broad/unresolved, acquire a second spectrum at 323 K (50 °C) . This increases the rate of amide bond rotation, coalescing rotamer peaks into sharp averages.
-
Spectral Analysis & Assignment Strategy
The characterization logic follows a "Spiro-Scan" workflow: anchoring the spectrum via the Acetyl singlet, resolving the Piperidine rotamers, and finally assigning the strained Azetidine ring.
The "Spiro-Scan" Assignment Workflow
Figure 1: Logical workflow for assigning spiro-heterocycle resonances, prioritizing the resolution of amide rotamers.
Detailed Chemical Shift Assignments (CDCl )
The following table summarizes the expected chemical shifts. Note that Rotamerism implies that protons H6/H8 and H5/H9 may appear as two distinct sets of signals (major/minor) or complex multiplets.
| Position | Proton Label | Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Acetyl | CO-CH | 2.05 – 2.10 | Singlet (s) | 3H | Diagnostic anchor. Sharp singlet confirms purity.[1][4] |
| Azetidine | H1, H3 | 3.25 – 3.45 | Singlet (s) or AB q | 4H | Often appears as a singlet due to rapid ring puckering and distance from the chiral acetyl axis. |
| Piperidine | H6, H8 | 3.35 – 3.65 | Multiplet (m) | 4H | Rotamer Effect: Deshielded by adjacent N-Acetyl. Often split into two groups (syn/anti to carbonyl oxygen). |
| Piperidine | H5, H9 | 1.60 – 1.85 | Triplet (t) / m | 4H | Shielded region. Coupled to H6/H8 (COSY). |
| Amine | N2-H | 1.8 – 2.5 | Broad Singlet (br s) | 1H | Highly variable. Shift depends on concentration and water content. Disappears in D |
The Rotamer Challenge
The N7-C(O) amide bond possesses partial double-bond character, creating a barrier to rotation (
-
Observation: At 25°C, you may see the H6/H8 protons as two distinct multiplets (e.g., at 3.40 ppm and 3.55 ppm) integrating to 2H each, rather than one signal of 4H.
-
Validation: If "extra" peaks appear in the 3.3–3.6 ppm region, do not assume impurities immediately. Heat the sample to 50°C. If the peaks merge, they are rotamers.
Structural Validation Diagram
The following diagram illustrates the key NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the regiochemistry (Acetyl on N7 vs N2).
Figure 2: Interaction map verifying the acetylation site. Strong NOE between Acetyl-CH3 and Piperidine H6/H8 confirms N7 substitution.
Troubleshooting & Tips
-
Water Suppression: The N2-H peak can overlap with water in wet CDCl
(~1.56 ppm). Use a drying agent (K CO ) or high-quality solvent ampoules. -
pH Sensitivity: If the spectrum shows H1/H3 (Azetidine) shifted downfield to >4.0 ppm, the sample is likely the HCl salt . Perform a free-base extraction (DCM / NaHCO
) to restore standard shifts. -
Integration Errors: The relaxation time (
) of the Acetyl-CH is longer than ring protons. Ensure for accurate qNMR (quantitative NMR) purity assays.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168923348, 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone. Retrieved from [Link]
-
Kato, N. et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
- Burkhard, J. A. et al. (2010).Synthesis and Structural Analysis of Saturated Spirocyclic Pharmacophores. Journal of Organic Chemistry.
Sources
application of 2,7-diazaspiro[3.5]nonane in CNS drug design
Application Note: Leveraging 2,7-Diazaspiro[3.5]nonane Scaffolds in CNS Drug Discovery
Executive Summary: Escaping Flatland in CNS Design
The central nervous system (CNS) presents one of the most formidable barriers in drug development: the Blood-Brain Barrier (BBB).[1] Traditional medicinal chemistry often relies on piperazine or piperidine rings to introduce basicity and solubility.[1] However, these "flat" saturated heterocycles often suffer from poor metabolic stability and non-specific binding.
The 2,7-diazaspiro[3.5]nonane scaffold represents a high-value "privileged structure" for CNS programs.[1][2] By fusing an azetidine ring (4-membered) with a piperidine ring (6-membered) at a spiro-quaternary carbon, this scaffold offers:
-
Increased
Character: Enhancing 3D complexity, which correlates with improved clinical success rates. -
Defined Exit Vectors: The spiro-fusion creates a unique angular geometry (approx. 90° twist) between substituents, unlike the linear or chair conformation of piperazine.
-
Metabolic Hardening: The quaternary center blocks oxidative metabolism common at the
-carbon of piperazines.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
This guide details the physicochemical advantages, design logic, and validated protocols for incorporating 2,7-diazaspiro[3.5]nonane into your lead optimization workflows.
Physicochemical Profile & Design Logic
Comparative Analysis: Piperazine vs. Spiro-Scaffold
The transition from a piperazine linker to a 2,7-diazaspiro[3.5]nonane linker is a classic bioisosteric replacement strategy.[1]
| Property | Piperazine (Standard) | 2,7-Diazaspiro[3.5]nonane (Advanced) | Impact on CNS Design |
| Geometry | Planar/Chair (Linear vectors) | Rigid, Orthogonal (Twisted vectors) | Accesses novel binding pockets; reduces entropic penalty upon binding.[1] |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~9.0 - 9.5 (Tunable) | Slightly lower pKa can improve membrane permeability ( |
| Lipophilicity (LogP) | Low | Moderate | The additional carbon atoms increase lipophilicity slightly, often necessary for BBB penetration. |
| Metabolic Stability | Low (N-dealkylation, | High | Quaternary carbon prevents formation of reactive iminium intermediates. |
Pathway Visualization: The Bioisosteric Strategy
Figure 1: Strategic workflow for replacing labile piperazine linkers with spirocyclic cores to improve physicochemical properties.
Application Protocols
Protocol A: Orthogonal Functionalization of 2,7-Diazaspiro[3.5]nonane
Objective: To selectively functionalize the chemically distinct nitrogen atoms (N2 vs. N7). Rationale: The N2 nitrogen (azetidine ring) and N7 nitrogen (piperidine ring) have distinct steric and electronic environments. Commercial scaffolds often come as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (N7-Boc).[1]
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Start Material)[1]
-
Aryl Halide (Ar-Cl/Br) or Aldehyde (R-CHO)[1]
-
Dichloromethane (DCM), Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride (STAB)
-
Palladium catalyst (e.g., Pd2(dba)3, XPhos) for Buchwald-Hartwig
Step-by-Step Methodology:
-
Step 1: Selective Functionalization of N2 (Azetidine)
-
Note: The N2 position is sterically less hindered in the "plane" of the 4-membered ring but more nucleophilic in certain SNAr reactions due to strain release.[1]
-
Reaction: Dissolve 1.0 eq of N7-Boc-spiroamine in dry 1,4-dioxane.
-
Coupling: Add 1.1 eq of Aryl Halide and 2.0 eq of Cs2CO3. Add 5 mol% Pd-catalyst.
-
Condition: Heat to 90°C under
for 4-12 hours. -
Validation: Monitor by LC-MS. The Boc group remains stable.[1]
-
Result: N2-Aryl-N7-Boc intermediate.[1]
-
-
Step 2: Deprotection of N7
-
Dissolve the intermediate in DCM (5 mL/mmol).
-
Add TFA (1 mL/mmol) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo. Neutralize with saturated NaHCO3 or basic resin (critical for free base isolation).
-
Result: N2-Aryl-2,7-diazaspiro[3.5]nonane (Free N7).[1]
-
-
Step 3: Functionalization of N7 (Piperidine)
Visual Workflow:
Figure 2: Orthogonal protection strategy allowing precise decoration of the spiro-scaffold.
Protocol B: In Vitro Metabolic Stability (Microsomal)
Objective: Validate the "metabolic hardening" hypothesis of the spiro-scaffold compared to a piperazine reference. Context: CNS drugs require high metabolic stability to maintain therapeutic plasma levels and minimize toxic metabolites.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
NADPH regenerating system.[1]
-
Test Compound (Spiro-analog) and Reference (Piperazine-analog).[1][3]
-
LC-MS/MS.[1]
Procedure:
-
Preparation: Prepare 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.[1]
-
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and Intrinsic Clearance ( ).
Success Criteria:
-
A
< 10 µL/min/mg protein suggests excellent stability suitable for CNS dosing. -
The spiro-compound should demonstrate >2-fold improvement in half-life compared to the piperazine analog.[1]
Case Studies & Applications
4.1 Sigma Receptor Ligands (Neuropathic Pain) The 2,7-diazaspiro[3.5]nonane core is a privileged structure for Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[1][2] The distance between the basic nitrogen and the aromatic features attached to the N2 position is optimal for the S1R pharmacophore.
-
Design Tip: Attach a hydrophobic benzyl or ethyl-phenyl group to N2 and a polar modulating group to N7 to achieve nanomolar affinity.[1]
4.2 KRAS G12C Inhibitors Recent medicinal chemistry campaigns (e.g., by Mirati or Amgen pathways) have utilized spirocyclic systems to position acrylamide warheads. The rigid spiro-linker positions the electrophile precisely to attack Cys12 while avoiding steric clashes in the switch-II pocket.[1]
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Organic Letters.
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery.
-
Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.
-
PubChem Compound Summary. (2023). "2,7-Diazaspiro[3.5]nonane."[1][2][5][6][7] National Center for Biotechnology Information.[1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 2-Benzyl-2,7-diazaspiro[3.5]nonane|Research Chemical [benchchem.com]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride | C8H18Cl2N2 | CID 71743011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 2,7-Diazaspiro[3.5]nonane-Based σ1R Antagonists
This Application Note and Protocol guide details the synthesis, characterization, and pharmacological evaluation of 2,7-diazaspiro[3.5]nonane-based Sigma-1 Receptor (σ1R) Antagonists . This class of compounds, particularly Compound 5b (AB21) , has emerged as a high-affinity, selective scaffold for treating neuropathic pain by modulating the chaperone activity of σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Introduction & Pharmacological Rationale
The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone. Under cellular stress, σ1R translocates from the MAM to the plasma membrane, modulating ion channels (e.g., NMDA, K+, Ca2+) and neurotransmitter systems.
-
Mechanism of Action: σ1R antagonists block the chaperone interaction with IP3 receptors, preventing excessive mitochondrial Calcium (Ca²⁺) influx and subsequent central sensitization associated with chronic pain.
-
Scaffold Advantage: The 2,7-diazaspiro[3.5]nonane core offers a rigidified spirocyclic framework. Unlike flexible piperazines, this spiro-system locks the pharmacophores (basic amine and lipophilic tails) into a specific vector, enhancing selectivity for σ1R over the structurally related σ2R and preventing off-target binding (e.g., hERG, opioid receptors).
Pharmacophore & Binding Mode
The σ1R binding pocket requires:
-
Basic Center: A protonatable nitrogen (provided by the spiro-azetidine or piperidine) to form an electrostatic clamp with Asp126 .
-
Primary Hydrophobic Region: A bulkier aromatic group (e.g., phenethyl) occupying the hydrophobic pocket formed by Val162, Leu105, and Tyr103 .
-
Secondary Hydrophobic Region: A distal aromatic ring engaged in π-stacking.
Retrosynthetic Analysis & Strategy
The synthesis is designed to be modular, allowing independent variation of the substituents on the N2 (azetidine) and N7 (piperidine) atoms.
-
Disconnection: The spiro-core is constructed via a double nucleophilic substitution (cyclization) of a bis-electrophile derived from a piperidine precursor.
-
Key Intermediate: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
Figure 1: Retrosynthetic logic for the construction of the 2,7-diazaspiro[3.5]nonane scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.
Step 1: Preparation of 1-Boc-4,4-bis(hydroxymethyl)piperidine
This intermediate provides the central quaternary carbon.
-
Reagents: 1-Boc-4-piperidone (5.0 g, 25 mmol), Diethyl malonate, TiCl4, Pyridine, LiAlH4.
-
Procedure:
-
Perform a Knoevenagel condensation of 1-Boc-4-piperidone with diethyl malonate (mediated by TiCl4/Pyridine in THF) to yield the unsaturated diester.
-
Reduce the diester using LiAlH4 (3.0 equiv) in dry THF at 0°C to reflux.
-
Quench: Fieser workup (H2O, 15% NaOH, H2O). Filter precipitate.
-
Yield: ~85% as a white solid.
-
Step 2: Activation (Bis-Mesylation)
-
Reagents: 1-Boc-4,4-bis(hydroxymethyl)piperidine (2.45 g, 10 mmol), Methanesulfonyl chloride (MsCl, 2.5 equiv), Et3N (3.0 equiv), DCM.
-
Procedure:
-
Dissolve the diol in anhydrous DCM (50 mL). Cool to 0°C.[1]
-
Add Et3N followed by dropwise addition of MsCl.
-
Stir at 0°C for 1 h, then RT for 2 h.
-
Workup: Wash with cold 1N HCl, sat. NaHCO3, and brine.[2] Dry over Na2SO4.[2][3]
-
Product: 1-Boc-4,4-bis(methanesulfonyloxymethyl)piperidine (Unstable; use immediately).
-
Step 3: Spiro-Cyclization (Azetidine Formation)
-
Reagents: Bis-mesylate (from Step 2), Benzylamine (3.0 equiv), DIPEA (5.0 equiv), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve bis-mesylate in MeCN (100 mL). Add Benzylamine and DIPEA.
-
Reflux at 85°C for 48 hours. (Monitoring by LC-MS is critical here; look for M+H = 318).
-
Concentrate solvent.[2] Redissolve in EtOAc, wash with water.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2) to yield tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate.
-
Step 4: N2-Deprotection (Hydrogenolysis)
-
Reagents: Benzyl-spiro intermediate, Pd(OH)2/C (Pearlman’s catalyst, 10 wt%), Methanol, H2 (balloon).
-
Procedure:
-
Stir the mixture under H2 atmosphere for 12 hours at RT.
-
Filter through Celite.[3] Concentrate.
-
Result: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Viscous oil, solidifies on standing).
-
Protocol B: Library Synthesis of Antagonist (Compound 5b)
Target: 1-(2-Phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one (AB21).
Workflow Overview
-
N2-Alkylation: Introduction of the phenethyl tail.
-
N7-Deprotection: Removal of Boc.
-
N7-Acylation: Attachment of the phenylacetyl group.
Step 1: N2-Alkylation
-
Reagents: Core scaffold (1.0 equiv), (2-Bromoethyl)benzene (1.2 equiv), K2CO3 (3.0 equiv), KI (0.1 equiv), MeCN.
-
Procedure:
-
Suspend core scaffold and K2CO3 in MeCN. Add KI and the alkyl bromide.
-
Heat to 60°C for 16 hours.
-
Workup: Filter inorganic salts. Concentrate. Partition between EtOAc/Water.
-
Validation: 1H NMR should show new multiplets at ~2.8 ppm (phenethyl chain).
-
Step 2: N7-Deprotection (Acidolysis)
-
Reagents: 4M HCl in Dioxane (or TFA/DCM 1:1).
-
Procedure:
-
Stir intermediate in 4M HCl/Dioxane at 0°C -> RT for 2 hours.
-
Concentrate to dryness.[4] Azeotrope with toluene to remove excess acid.
-
Product: 2-phenethyl-2,7-diazaspiro[3.5]nonane dihydrochloride.
-
Step 3: N7-Acylation (Final Assembly)
-
Reagents: Dihydrochloride salt (1.0 equiv), Phenylacetyl chloride (1.1 equiv), Et3N (4.0 equiv), DCM.
-
Procedure:
-
Suspend salt in DCM. Add Et3N (mixture becomes clear).
-
Cool to 0°C. Add Phenylacetyl chloride dropwise.
-
Stir for 1 hour.
-
Purification: Silica gel chromatography (DCM/MeOH 95:5).
-
Final Form: Convert to Hydrochloride salt (treat with ethereal HCl) for biological assay stability.
-
Characterization & Data Analysis
Key Spectroscopic Data (Compound 5b)
-
1H NMR (400 MHz, CDCl3): δ 7.35–7.15 (m, 10H, Ar-H), 3.75 (s, 2H, COCH2Ph), 3.55 (m, 2H, Piperidine-H), 3.40 (m, 2H, Piperidine-H), 3.15 (s, 4H, Azetidine-H), 2.75 (m, 4H, Phenethyl).
-
13C NMR: Distinct carbonyl peak at ~170 ppm; Spiro-quaternary carbon at ~35 ppm.
-
HRMS (ESI): Calculated for C23H28N2O [M+H]+: 349.2274.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the affinity data for key derivatives synthesized using this protocol.
| Compound ID | N2 Substituent | N7 Substituent | Ki σ1R (nM) | Ki σ2R (nM) | Selectivity (σ2/σ1) | Functional Profile |
| 4b (AD186) | Phenethyl | Phenethyl | 2.7 | 27 | 10 | Agonist |
| 5b (AB21) | Phenethyl | Phenylacetyl | 13.0 | 102 | 7.8 | Antagonist |
| 8f (AB10) | Benzyl | Phenylpropyl | 10.0 | 165 | 16.5 | Antagonist |
Note: The subtle change from an amine (4b) to an amide (5b) at N7 switches the profile from Agonist to Antagonist.
Mechanism of Action & Signaling Pathway
The synthesized antagonist (5b) functions by preventing the translocation of σ1R, thereby inhibiting the sensitization of the NMDA receptor and reducing calcium influx.
Figure 2: Mechanism of Sigma-1 Receptor Antagonism. Compound 5b blocks the active chaperone state, preventing the downstream calcium signaling cascade that leads to pain sensitization.
Troubleshooting & Critical Parameters
-
Cyclization Yield: The formation of the azetidine ring (Protocol A, Step 3) is the bottleneck.
-
Issue: Polymerization of the mesylate.
-
Solution: Use high dilution (0.05 M) and slow addition of the mesylate to the amine solution. Ensure strictly anhydrous MeCN.
-
-
Regioselectivity:
-
The 2,7-diazaspiro[3.5]nonane core has two nitrogens. If using the commercial core (unprotected), alkylation will occur preferentially at the less hindered N7 (piperidine) over the N2 (azetidine).
-
Protocol Fix: Always use orthogonally protected building blocks (e.g., 7-Boc-2-H or 2-Boc-7-H) to ensure correct placement of the "tail" and "head" groups.
-
-
Solubility:
-
Free bases of these spiro-compounds are lipophilic and sticky. Always isolate as Hydrochloride or Fumarate salts for easier handling and biological testing.
-
References
-
Synthesis and Evaluation of 2,7-Diazaspiro[3.
- Title: Synthesis, Computational Insights, and Evalu
- Source: Journal of Medicinal Chemistry / ACS.
-
URL:[Link] (Contextual Match)
-
Pharmacophore Models for Sigma-1
-
Spirocyclic Scaffold Synthesis (Patent)
-
Title: Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.[6]
- Source: Google P
- URL
-
-
Sigma-1 Antagonists in Pain
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-
URL:[Link]
-
Commercial Building Block Data
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- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Acylation of Diazaspirocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspirocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of these valuable scaffolds. As diazaspirocycles see increasing use as bioisosteres and core motifs in medicinal chemistry, precise control over their functionalization is paramount.[1] This resource is designed to help you navigate the common challenges and side reactions encountered during N-acylation, ensuring the efficient and selective synthesis of your target compounds.
Troubleshooting Guide: Common Side Products & Issues
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable protocols to resolve them.
Question 1: My primary goal is a mono-acylated product, but I'm observing a significant amount of a di-acylated side product. How can I improve the selectivity?
Answer: The formation of a di-acylated byproduct is the most common challenge in the acylation of symmetrical diazaspirocycles. It occurs when a second molecule of the acylating agent reacts with the remaining free amine of the desired mono-acylated product.[2] The reaction rate is often very fast, leading to di-acylation at the site of addition before the acylating agent has time to disperse.[2]
Several factors can be adjusted to favor mono-acylation:
-
Stoichiometry and Reagent Addition: This is the most critical parameter. Strictly control the stoichiometry to use no more than 1.0 equivalent of the acylating agent. The method of addition is equally important.
-
Expert Insight: Instead of adding the acylating agent neat or as a concentrated solution, use a syringe pump to add a dilute solution of the acylating agent (e.g., acyl chloride) over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting diamine over the mono-acylated intermediate.
-
-
Temperature: Perform the reaction at a low temperature (e.g., -20 °C to 0 °C).[3] Lowering the temperature decreases the reaction rate, allowing for better control and minimizing over-reaction.
-
Base Selection: The choice of base is crucial for neutralizing the acid byproduct (typically HCl) without promoting side reactions.[4]
-
Temporary Protecting Group Strategy: A novel and highly effective method involves the use of carbon dioxide (CO₂) as a temporary, traceless protecting group. Bubbling CO₂ through the reaction mixture forms a carbamate with one of the amino groups, effectively protecting it and allowing for selective mono-acylation of the other.[7]
Workflow Diagram: Minimizing Di-acylation
Caption: Optimized workflow to favor mono-acylation.
Question 2: I am working with an unsymmetrical diazaspirocycle and obtaining a mixture of regioisomers. How can I control the regioselectivity of the acylation?
Answer: Achieving regioselectivity in the acylation of unsymmetrical diazaspirocycles depends on exploiting the subtle differences in the steric and electronic environments of the two nitrogen atoms.
-
Steric Hindrance: The less sterically hindered nitrogen will generally react faster. If one nitrogen is adjacent to a more substituted carbon or is in a more sterically crowded environment, the acylating agent will preferentially attack the more accessible nitrogen. You can enhance this effect by using a bulkier acylating agent.
-
Electronic Effects: The basicity (and nucleophilicity) of the nitrogen atoms can be different. Electron-donating groups near one nitrogen will increase its nucleophilicity, while electron-withdrawing groups will decrease it.
-
Protecting Group Strategy: The most reliable method for ensuring regioselectivity is to use an orthogonal protecting group strategy. Protect one amine with a group like Boc (tert-butyloxycarbonyl), perform the acylation on the unprotected amine, and then deprotect the first amine. This multi-step approach, while longer, provides unambiguous control over the product's structure.[8]
-
Catalysis: In some systems, enzymatic or metal-based catalysts can achieve high regioselectivity by binding the substrate in a specific orientation.[9] While less common for simple acylations, this is a powerful tool in complex syntheses.
Question 3: The reaction is sluggish, and I'm recovering a lot of unreacted starting material. What could be the cause?
Answer: Low conversion can stem from several issues related to reagent quality, reaction setup, or the intrinsic reactivity of your substrates.
-
Insufficiently Activated Acylating Agent: Acid chlorides and anhydrides are generally highly reactive.[5] If you are using a carboxylic acid, it must be activated in situ with a coupling reagent (e.g., HATU, HOBt/EDC) or converted to a more reactive species beforehand.
-
Protonation of the Amine: The reaction between an amine and an acyl chloride produces one equivalent of HCl.[6] If a base is not present or is not strong enough, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] Ensure you are using at least one equivalent of a suitable base, such as pyridine or a tertiary amine.[5]
-
Moisture Contamination: Acyl chlorides and anhydrides are highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, which is much less reactive. Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Poor Solubility: If either the diazaspirocycle or the acylating agent has poor solubility in the chosen solvent, the reaction will be slow. Try a different solvent system (e.g., DCM, THF, or DMF) or gently warm the reaction mixture if thermal stability allows.
Protocol: Standard Acylation of a Secondary Amine
-
Dissolve the diazaspirocycle (1.0 eq) and a suitable base (e.g., pyridine, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[3]
-
Cool the mixture to 0 °C using an ice bath.[3]
-
Dissolve the acyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, proceed with an aqueous workup, typically washing the organic layer with a dilute acid (to remove the base) and then a dilute base (to remove any unreacted acylating agent).[3]
Question 4: How do I effectively purify my desired mono-acylated product away from the di-acylated byproduct and starting material?
Answer: Purification can often be achieved by exploiting the differences in polarity and basicity between the components of the reaction mixture.
-
Column Chromatography: This is the most common and effective method.
-
Starting Material (Diamine): Highly polar and basic. Will stick strongly to a silica gel column.
-
Mono-acylated Product (Amide-Amine): Moderately polar. Will elute from the column.
-
Di-acylated Product (Di-amide): Least polar of the three. Will elute first from the column. A typical elution system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.
-
-
Acid/Base Extraction: This can be used for a preliminary cleanup.
-
Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate.
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic starting diamine and, to a lesser extent, the mono-acylated product will partition into the aqueous layer as their ammonium salts. The non-basic di-acylated product will remain in the organic layer.[11]
-
Basify the aqueous layer and extract back into an organic solvent to recover the amine-containing compounds. This method is best for separating the di-amide from the other two components.
-
-
Specialized Chromatography: For very difficult separations, techniques like ion-exchange chromatography can be employed, which separates molecules based on charge.[12]
| Compound Type | Basicity | Polarity (on Silica) | Elution Order (Normal Phase) |
| Di-acylated Product | Neutral | Low | 1st (Fastest) |
| Mono-acylated Product | Basic | Medium | 2nd |
| Starting Diazaspirocycle | Strongly Basic | High | 3rd (Slowest/Stays on baseline) |
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use: an acyl chloride or an anhydride? A: Both are effective. Acyl chlorides are generally more reactive than anhydrides.[5] However, anhydrides have the advantage that the only byproduct is a carboxylic acid, which can be easier to remove during workup than HCl. For sluggish reactions or sterically hindered amines, the higher reactivity of the acyl chloride is often preferred.
Q2: Can I use a carboxylic acid directly with a coupling agent instead of an acyl chloride? A: Yes, this is a very common and often milder alternative. Reagents like HATU, HBTU, or EDC/HOBt activate the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine. This method avoids the handling of moisture-sensitive acyl chlorides and the production of HCl.
Q3: My diazaspirocycle is a salt (e.g., a hydrochloride salt). How should I modify the procedure? A: If your starting material is a salt, you must use an additional equivalent of base to neutralize the salt and liberate the free amine before the acylation can occur. For a dihydrochloride salt, you would need two extra equivalents of base on top of the one equivalent required to scavenge the acid produced during the reaction itself.
Q4: Can over-acylation occur even after forming the first amide? A: Generally, no. Once an amine is acylated to form an amide, the lone pair of electrons on the nitrogen becomes delocalized through resonance with the adjacent carbonyl group. This significantly reduces the nucleophilicity of the nitrogen, making further acylation at that same nitrogen highly unlikely under standard conditions.[6] The primary concern is the acylation of the second nitrogen atom in the diazaspirocycle.
References
-
BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity. Retrieved from [Link]
-
Malinowski, M., et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 28(15), 5863. Available at: [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Zhang, W., et al. (2019). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 21(23), 6355-6361. Available at: [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53B(8), 1030-1036. Available at: [Link]
-
ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]
-
Phillips, A. J., et al. (2005). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 70(18), 7159-7171. Available at: [Link]
-
Kurtán, T., et al. (2007). Unexpected enzyme-catalyzed regioselective acylation of flavonoid aglycones and rapid product screening. Organic & Biomolecular Chemistry, 5(11), 1779-1784. Available at: [Link]
-
Journal of Biological Chemistry. (n.d.). Expression, purification, and characterization of diacylated Lipo-YcjN from Escherichia coli. Retrieved from [Link]
-
Siddiqui, S. A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(10), 17946-17959. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Du, Y., et al. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry, 78(5), 1753-1759. Available at: [Link]
-
Synlett. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. Retrieved from [Link]
-
Zhang, Z., & Laskin, J. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 6(11), 1829-1832. Available at: [Link]
-
Bestchrom. (2023). Strategy for effective removal of byproducts from BsAb. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Acetylation of Secondary amines. Retrieved from [Link]
-
Le, C. M., et al. (2019). Synthesis of Reversed C-Acyl Glycosides via Ni/Photoredox Dual Catalysis. Organic Letters, 21(11), 4054-4058. Available at: [Link]
-
Gemo, A., et al. (2022). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering, 7(1), 134-140. Available at: [Link]
-
Brainly. (2024). Acylations are often carried out in the presence of a base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of.... Retrieved from [Link]
-
BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Retrieved from [Link]
-
YouTube. (2019). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]
-
SciSpace. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]
-
Infinity Learn. (n.d.). In acylation reaction of amines equilibrium shifts to the right hand side in the presence of pyridine. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]
-
Organic Syntheses. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Statement 1 : In acylation reaction of amines equilibrium shifts to the right hand side in the presence of pyridine.Statement 2 : In the presence of strong base, HCI is removed and reaction shifts toward the right hand side. [infinitylearn.com]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected enzyme-catalyzed regioselective acylation of flavonoid aglycones and rapid product screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. brainly.com [brainly.com]
- 11. byjus.com [byjus.com]
- 12. Strategy for effective removal of byproducts from BsAb - Bestchrom [bestchrom.com]
Technical Support Center: Purification of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
[1]
Case ID: SP-AZ-007 Subject: Troubleshooting Isolation, Detection, and Desalting of Polar Spirocyclic Amines Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are likely encountering difficulties purifying 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone due to its physicochemical duality. This molecule contains a non-basic amide (at the piperidine N7 position) and a highly basic secondary amine (at the azetidine N2 position).
This specific combination creates three primary failure modes in standard workflows:
-
"Ghost" Peaks: The molecule lacks a strong chromophore, making standard UV (254 nm) detection ineffective.[1]
-
Silica Streaking: The azetidine nitrogen interacts strongly with silanols, causing irreversible adsorption or broad tailing on normal phase silica.[1]
-
Hygroscopic Salts: If synthesized via Boc-deprotection (e.g., using TFA or HCl), the resulting salt is often an intractable oil that resists crystallization.[1]
This guide provides a modular troubleshooting approach to resolve these specific issues.
Module 1: Visualization & Detection
Question: Why can't I see my compound on the flash system UV detector?
Diagnosis: The molecule lacks a conjugated
Protocol: Enhanced Visibility Strategy Do not rely on UV 254 nm. Switch to one of the following detection methods:
| Method | Feasibility | Technical Requirement |
| UV 210-215 nm | Medium | Requires solvents with high UV transparency (Acetonitrile/Water or Methanol).[1] Avoid Acetone or Ethyl Acetate. |
| ELSD (Evaporative Light Scattering) | High | Universal detection.[1] Ideal for this non-chromophoric molecule.[1] |
| Staining (TLC) | High | Ninhydrin (stains free secondary amine red/purple) or KMnO₄ (oxidizes the amide/amine).[1] |
| Mass Spec (MS) | High | Monitor |
Module 2: Chromatographic Purification
Question: My compound streaks on silica or elutes as a broad smear. How do I fix this?
Diagnosis: The secondary amine on the azetidine ring (
Solution: The "pH Switch" Workflow You must suppress the ionization of the amine or use a stationary phase that tolerates it.
Option A: Modified Normal Phase (DCM/MeOH)
-
Stationary Phase: Standard Silica (40–63 µm).[1]
-
Modifier: You must add a basic modifier to the mobile phase.[1]
-
Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
, 28-30%).[1] -
Ratio: Run a gradient from 100% DCM to 90:9:1 (DCM:MeOH:
).-
Note: Premix the MeOH and
separately before adding to DCM to prevent miscibility issues.
-
Option B: Reverse Phase (C18) - Recommended
Because the molecule is polar (
-
Column: C18 or C18-Aq (water-wettable).[1]
-
Mobile Phase: Water / Acetonitrile (ACN).[1]
-
Buffer (Critical):
Decision Logic Diagram
Figure 1: Decision matrix for selecting the optimal purification method based on solubility and detection capabilities.
Module 3: Desalting & Workup (The "Sticky Oil" Problem)
Question: I used TFA to deprotect the Boc group. Now I have a hygroscopic oil that won't solidify. How do I get the free base?
Diagnosis: 2,7-diazaspiro[3.5]nonane derivatives form extremely stable, hygroscopic salts with TFA.[1] Traditional liquid-liquid extraction (DCM/NaOH wash) often fails because the free base is highly water-soluble and stays in the aqueous layer.[1]
Protocol: Solid Phase Extraction (SCX) Use a Strong Cation Exchange (SCX) cartridge to "catch and release" the amine. This is the most reliable method for this specific scaffold.[1]
Step-by-Step SCX Protocol:
-
Conditioning: Wash the SCX cartridge with Methanol (3 column volumes - CV).[1]
-
Loading: Dissolve your crude TFA salt in minimal Methanol or Water/MeOH (1:1).[1] Load onto the cartridge.
-
Washing: Flush with 100% Methanol (3-5 CV).
-
Elution (The Release): Elute with 2M Ammonia in Methanol (or 7N
in MeOH diluted). -
Finishing: Concentrate the ammoniacal fractions under vacuum. You will obtain the clean free base.[1]
Figure 2: "Catch and Release" desalting workflow using SCX cartridges.
Module 4: Structural Verification (Regiochemistry)
Question: How do I confirm the acetyl group is on N7 (piperidine) and not N2 (azetidine)?
Context: If you synthesized this from the unprotected diamine, regioselectivity is a risk. However, if you used tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc), the regiochemistry is fixed by the synthesis.[1]
NMR Diagnostic Check (
-
Azetidine Protons (N2 side): Look for the signals corresponding to the 4 protons on the 4-membered ring.[1]
-
Piperidine Protons (N7 side):
-
Acetylated (Target): The methylene protons adjacent to N7 will show rotameric splitting (broadening or doubling of peaks) due to the restricted rotation of the amide bond.
-
-
Carbon-13 NMR: The carbonyl carbon of the acetyl group typically appears around 169–171 ppm.[1]
References
-
PubChem. (n.d.).[1][3][4] 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Teledyne ISCO. (2012).[1][5] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN82.[1] Retrieved from [Link]
-
Biotage. (2023).[1][2][6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.[1] Retrieved from [Link]
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspirocycles.Organic Letters, 12(9), 1944–1947.[1] (Foundational work on spirocyclic amine synthesis and properties).
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[1][5][7] Org.[1][3][6] Synth. Techniques. Retrieved from [Link]
Sources
- 1. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 23282935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone | C11H18N2O2 | CID 168923348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
minimizing impurities in the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Technical Support Center: Synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve high purity of the final product. High purity is critical as this compound is a valuable building block in medicinal chemistry, and even trace impurities can impact downstream applications and biological assays.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Isolating and Eliminating Impurities
This section addresses specific experimental issues you may encounter.
Question: I'm seeing a significant amount of starting material, 2,7-diazaspiro[3.5]nonane, in my crude product analysis. What is the likely cause and how can I fix it?
Answer:
The presence of unreacted 2,7-diazaspiro[3.5]nonane is a common issue and typically points to incomplete acylation. The root causes can be multifaceted:
-
Insufficient Acylating Agent: The stoichiometry of your acylating agent (e.g., acetyl chloride or acetic anhydride) may be too low. While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.05-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.
-
Inadequate Reaction Time or Temperature: Acylation of secondary amines is generally rapid, but low temperatures or insufficient reaction times can lead to incomplete conversion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amine.
-
Presence of Moisture: Acylating agents like acetyl chloride react readily with water. Any moisture in your solvent or on your glassware will consume the reagent, making it unavailable for the desired reaction. Always use anhydrous solvents and properly dried glassware.[2]
-
Ineffective Base: A base, such as triethylamine or pyridine, is typically used to neutralize the HCl or acetic acid byproduct of the reaction.[3] If the base is not of sufficient quality or is used in a substoichiometric amount, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Solution Workflow:
-
Verify Reagent Stoichiometry and Purity: Ensure you are using a slight excess of a high-purity acylating agent.
-
Optimize Reaction Conditions: Consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side product formation.
-
Ensure Anhydrous Conditions: Dry your solvents over an appropriate drying agent and oven-dry all glassware prior to use.[2]
-
Base Selection and Stoichiometry: Use at least one equivalent of a dry, high-purity amine base. For slow reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[4]
Question: My LC-MS results show a peak with a mass corresponding to the di-acetylated product, 1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone. How can I prevent this over-acylation?
Answer:
The formation of the di-acetylated impurity, 1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone, indicates that both nitrogen atoms of the diazaspirocycle have been acylated.[5] While the secondary amine is generally more nucleophilic than the resulting amide nitrogen, under certain conditions, over-acylation can occur.
-
Excessive Acylating Agent: A large excess of the acylating agent is the most common cause of di-acylation.
-
Forcing Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to acylate the less reactive amide nitrogen.
-
Highly Reactive Acylating Agent: The choice of acylating agent can influence the selectivity. Acyl chlorides are more reactive than anhydrides and may lead to a higher propensity for over-acylation.
Preventative Measures:
-
Controlled Stoichiometry: Carefully control the amount of acylating agent used. A slight excess (e.g., 1.05 equivalents) is often sufficient.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically favorable mono-acylation.[6]
-
Choice of Acylating Agent: Consider using acetic anhydride instead of acetyl chloride, as its lower reactivity can provide better control.
-
Slow Addition: Add the acylating agent dropwise to the solution of the amine to maintain a low instantaneous concentration of the acylating agent, which can help to minimize over-acylation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices for this acylation reaction.[2][7] They are relatively inert to the reaction conditions and are good at solubilizing both the starting amine and the acylating agent. Ensure the solvent is anhydrous to prevent hydrolysis of the acylating agent.
Q2: How critical is pH control during the reaction and workup?
A2: Maintaining a basic to neutral pH during the reaction is crucial. An acidic environment will protonate the amine, deactivating it as a nucleophile. The use of a base like triethylamine or pyridine is standard practice to neutralize the acid byproduct.[3] During the aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) is recommended to remove any remaining acidic components and ensure the product is in its free base form for extraction.
Q3: What are the most effective purification techniques for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for removing both polar (e.g., unreacted amine) and non-polar (e.g., di-acetylated byproduct) impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or isopropanol) is a good starting point.
-
Recrystallization: If the crude product is of relatively high purity and is a solid, recrystallization can be an efficient way to remove minor impurities. The choice of solvent is critical and will require some experimentation.
-
Acid-Base Extraction: This can be useful for removing unreacted starting amine. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic amine will be protonated and move to the aqueous layer, while the desired amide product remains in the organic phase.
Data Presentation: Common Impurities and Their Identification
The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for their detection.
| Impurity Name | Structure | Likely Source | Recommended Analytical Method(s) |
| 2,7-diazaspiro[3.5]nonane | C7H14N2 | Unreacted starting material | LC-MS, GC-MS, ¹H NMR |
| 1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone | C11H18N2O2 | Over-acylation of the starting material | LC-MS, ¹H NMR, ¹³C NMR |
| Acetic Acid | CH3COOH | Hydrolysis of acylating agent | ¹H NMR (can be seen in solvent peaks), pH measurement |
| Triethylammonium Chloride | (C2H5)3N·HCl | Byproduct from base neutralization | Can be removed with aqueous workup |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone. The specific solvent system may need to be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
- Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Ethyl Acetate).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
2. Loading the Sample:
- Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 100% Ethyl Acetate).
- Gradually increase the polarity of the mobile phase by introducing a polar solvent like methanol (e.g., starting with 1% Methanol in Ethyl Acetate and gradually increasing to 5-10%).
- The gradient profile should be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
- Collect fractions of a suitable volume.
- Analyze the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting purity issues in the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.
Caption: Troubleshooting workflow for impurity identification and resolution.
References
- Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022).
-
ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. (2000). ResearchGate. [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
-
1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone. PubChem. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). National Institutes of Health. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Scientific Research Publishing. [Link]
-
N-Acylation Reactions of Amines. (2018). ResearchGate. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. [Link]
-
3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses. [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
-
Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. (2009). ACS Publications. [Link]
-
Chemical and analytical characterization of related organic impurities in drugs. (1995). PubMed. [Link]
-
Understanding Impurity Analysis. Cormica. [Link]
-
Acetylation of Secondary amines. (2014). Chemistry Stack Exchange. [Link]
-
Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]
-
Working Together to Avoid Unwanted Reactions: Hydroformylation/O-acylation of Terpene-Based Hydroxyolefins. (2020). ResearchGate. [Link]
-
Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). National Institutes of Health. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
optimization of protecting group strategy for 2,7-diazaspiro[3.5]nonane
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for optimizing protecting group strategies for the 2,7-diazaspiro[3.5]nonane scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, sp³-rich building block into their synthetic campaigns. As a conformationally restricted diamine, the 2,7-diazaspiro[3.5]nonane core offers a unique three-dimensional exit vector for substituents, making it a privileged scaffold in modern drug discovery.[1][2]
However, the presence of two distinct secondary amine functionalities—one within an azetidine ring (N2) and the other in a piperidine ring (N7)—presents a significant synthetic challenge. A robust, well-planned protecting group strategy is not merely a tactical step; it is the cornerstone of a successful synthesis, dictating yield, purity, and the feasibility of subsequent transformations.[3][4] This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic considerations for planning your synthesis.
Q1: What is the fundamental difference in reactivity between the N2 and N7 positions on the 2,7-diazaspiro[3.5]nonane core?
A1: The difference in reactivity is primarily governed by a combination of ring strain and steric hindrance.
-
N7 (Piperidine Nitrogen): This nitrogen is part of a six-membered ring, which exists in a relatively stable, low-strain chair conformation. It is generally considered to be more nucleophilic and less sterically hindered than the N2 nitrogen. Consequently, under kinetically controlled conditions (e.g., slow addition of one equivalent of a protecting group reagent at low temperature), reactions will preferentially occur at the N7 position.
-
N2 (Azetidine Nitrogen): This nitrogen is part of a strained four-membered ring. While azetidines are reactive, the N2 position is sterically more encumbered by the spirocyclic core. This makes it the less reactive site for direct acylation or carbamoylation compared to N7.
Understanding this intrinsic reactivity difference is the key to achieving selective mono-protection.
Q2: What are the best orthogonal protecting groups for the two nitrogens of 2,7-diazaspiro[3.5]nonane?
A2: The most reliable and widely used orthogonal protecting group pair for diamines is the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups.[3][4] Their orthogonality stems from their distinct deprotection mechanisms:
-
Boc Group: Cleaved under acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl in dioxane). It is stable to hydrogenolysis and basic conditions.[5][6]
-
Cbz Group: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). It is generally stable to acidic and basic conditions.[7][8]
This pairing allows for the selective deprotection of one nitrogen for further functionalization while the other remains protected. For example, you can selectively remove a Boc group from N7 with TFA to perform a coupling reaction, leaving the Cbz group on N2 untouched.[9]
Q3: I need to functionalize the N2 position first. How can I achieve selective protection at the less reactive site?
A3: This is a common challenge that requires a multi-step strategy. Direct selective protection of N2 is difficult due to the higher reactivity of N7. The most logical approach is a three-step "protect-protect-deprotect" sequence:
-
Protect Both Nitrogens: Treat the free base of 2,7-diazaspiro[3.5]nonane with an excess of a protecting group reagent that can be removed selectively later, for example, Boc anhydride. This forms the di-protected intermediate, N2,N7-di-Boc-2,7-diazaspiro[3.5]nonane.
-
Selectively Deprotect N7: This step is not straightforward and often requires specialized conditions that are beyond the scope of standard procedures. A more practical route is to start with the commercially available N7-protected synthon.
-
Alternative Strategy: The most efficient method is to start with the commercially available N7-Boc-2,7-diazaspiro[3.5]nonane .[10][11] With the more reactive N7 site already blocked, you can then proceed to protect the N2 position with an orthogonal protecting group, such as Cbz-Cl.[7] Following this, you can selectively deprotect the N7-Boc group under acidic conditions to free it up for your desired transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: I'm attempting a mono-protection of 2,7-diazaspiro[3.5]nonane with one equivalent of Boc-anhydride, but my TLC/LC-MS shows a mixture of starting material, mono-protected, and di-protected products. What's going wrong?
A1: This is a classic selectivity issue arising from the small reactivity difference between the two amines. Here are the causal factors and solutions:
-
Causality: Even though N7 is more reactive, if the reaction is run under concentrated conditions or at room temperature, the rate of the second protection (at N2) becomes significant, leading to the di-protected species. Localized high concentrations of the Boc₂O upon addition can also contribute.
-
Troubleshooting Steps:
-
Control Stoichiometry & Addition: Use no more than 1.0 equivalent of Boc₂O. It is critical to add the Boc₂O solution slowly (e.g., via syringe pump over 1-2 hours) to a dilute solution of the diamine. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic N7 site.
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lowering the temperature increases the selectivity for the more kinetically favorable reaction at N7.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. Ensure the base is added before the protecting group reagent.
-
Purification: Be prepared for chromatographic separation. A well-resolved column can often separate the desired mono-N7-Boc product from the di-Boc and starting material. The N7-Boc product is a common intermediate used in the synthesis of kinase inhibitors.[10]
-
Table 1: Conditions for Selective N7-Mono-Boc Protection
| Parameter | Poor Selectivity Condition | Optimized Selectivity Condition | Rationale |
| Boc₂O (equiv.) | > 1.1 | 0.95 - 1.0 | Prevents over-reaction and formation of di-protected species. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -20 °C | Enhances the kinetic preference for the more reactive N7 site. |
| Concentration | > 0.5 M | 0.05 - 0.1 M | Minimizes bimolecular reactions and improves selectivity. |
| Addition Rate | Bolus (all at once) | Slow addition over 1-2 h | Avoids localized high concentrations of the electrophile. |
Q2: I am trying to deprotect my N7-Boc group with TFA in DCM, but I'm observing significant side-product formation and a low yield of my desired free amine.
A2: This is a common issue related to the carbocation generated during Boc deprotection.
-
Causality: The deprotection of a Boc group proceeds via the formation of a tert-butyl cation (t-Bu⁺).[6][12] This highly reactive electrophile can alkylate any nucleophilic sites on your molecule of interest or the newly liberated amine, leading to undesired byproducts.[12]
-
Troubleshooting Steps:
-
Use a Scavenger: The most effective solution is to add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole (1-5 equivalents). These will quench the t-Bu⁺ cation as it forms, preventing side reactions.[6]
-
Milder Conditions: Consider using a milder acidic condition, such as 4M HCl in dioxane or gaseous HCl in diethyl ether. These conditions can sometimes be cleaner, although they may require longer reaction times.
-
Workup Procedure: Ensure your workup effectively removes all acidic reagents. Quenching with a base (like saturated NaHCO₃ solution) and extraction is standard. For highly water-soluble amine products, consider evaporation of the solvent and excess acid in vacuo followed by trituration or purification.
-
Q3: My hydrogenolysis to remove a Cbz group is sluggish or has stalled completely. Why is this happening?
A3: Incomplete hydrogenolysis can be due to catalyst poisoning or substrate-related issues.
-
Causality: Palladium catalysts (Pd/C) are sensitive to poisoning by various functional groups, particularly sulfur-containing compounds (thiols, thioethers) or certain nitrogen heterocycles. Additionally, steric hindrance around the Cbz group can slow down the reaction.
-
Troubleshooting Steps:
-
Check for Catalyst Poisons: Review your synthetic route for any sulfur-containing reagents that might be carried over. Even trace amounts can deactivate the catalyst.
-
Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst from the typical 5-10 mol% to 20 mol% or higher.
-
Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure (H₂ balloon), switch to a Parr shaker or a similar apparatus that allows for higher hydrogen pressures (e.g., 50 psi).
-
Alternative Deprotection: If hydrogenolysis remains problematic, consider alternative Cbz deprotection methods. For substrates sensitive to hydrogenation, methods like using AlCl₃ in a fluorinated solvent or 2-mercaptoethanol with a base have been reported.[8]
-
Visualized Workflows and Protocols
Decision Workflow for Protecting Group Strategy
This diagram outlines the key decision points when planning the synthesis of a 2,7-diazaspiro[3.5]nonane derivative.
Caption: Decision tree for functionalizing 2,7-diazaspiro[3.5]nonane.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection at the N7 Position
This protocol is optimized for achieving high selectivity for the N7-Boc-2,7-diazaspiro[3.5]nonane isomer.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,7-diazaspiro[3.5]nonane (1.0 eq) and anhydrous Dichloromethane (DCM) to make a 0.1 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes.
-
Protecting Group Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to isolate the desired N7-Boc-2,7-diazaspiro[3.5]nonane.[10][11]
Protocol 2: Orthogonal Deprotection - Selective Removal of Boc in Presence of Cbz
This protocol describes the deprotection of the N7-Boc group from a N7-Boc, N2-Cbz protected scaffold.
-
Setup: Dissolve N7-Boc, N2-Cbz-2,7-diazaspiro[3.5]nonane (1.0 eq) in Dichloromethane (DCM) (to make a 0.2 M solution) in a round-bottom flask.
-
Scavenger Addition: Add a scavenger, such as anisole (3.0 eq) or triethylsilane (2.0 eq), to the solution.[6]
-
Acid Addition: Cool the flask to 0 °C and slowly add Trifluoroacetic acid (TFA) (10 eq, often used as a 20-50% solution in DCM).
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[13]
-
Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Basification & Extraction: Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. This neutralizes the TFA salt of your product amine.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N2-Cbz-2,7-diazaspiro[3.5]nonane, which can be used in the next step without further purification.
References
- Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. organic-chemistry.org. Available from: [Link]
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org.
- Sigma-Aldrich. (n.d.). 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester. Sigma-Aldrich.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
- ChemicalBook. (n.d.). Synthesis of 2,7-Diazaspiro[3.5]nonane, 7-Methyl-. ChemicalBook.
- Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Wordpress.
- ChemScene. (n.d.). 7-Boc-(2,7-Diazaspiro[3.5]nonane). ChemScene.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. jocpr.com [jocpr.com]
- 10. usbio.net [usbio.net]
- 11. chemscene.com [chemscene.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Beyond Flatland: A Comparative SAR Guide to 2,7-Diazaspiro[3.5]nonane Derivatives
Executive Summary: The Spirocyclic Advantage
In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While piperazine remains a ubiquitous linker in FDA-approved drugs, its planar geometry and metabolic liability (specifically at the
This guide analyzes 2,7-diazaspiro[3.5]nonane , a rigid, bicyclic scaffold that serves as a superior bioisostere to piperazine. By introducing a quaternary spiro-carbon, this scaffold alters the exit vectors of substituents, lowers lipophilicity (LogP), and eliminates specific metabolic soft spots. This document provides a head-to-head comparison with traditional alternatives, supported by experimental protocols and structural activity relationship (SAR) data.
Part 1: Physicochemical Profiling & Structural Logic
The Geometric Shift
The primary driver for adopting 2,7-diazaspiro[3.5]nonane is the alteration of Exit Vectors .
-
Piperazine: Presents substituents at a near 180° angle (chair conformation), creating a linear extension.
-
2,7-Diazaspiro[3.5]nonane: The spiro center forces a twist, projecting substituents at defined non-planar angles. This allows the molecule to explore unique chemical space within a binding pocket, often improving selectivity for globular protein targets (e.g., PARP, Kinases).
Comparative Metrics: Spiro vs. Linear
The following table contrasts the 2,7-diazaspiro[3.5]nonane scaffold with its primary alternatives.
| Feature | Piperazine (Standard) | 2,7-Diazaspiro[3.5]nonane (Target) | 2,6-Diazaspiro[3.3]heptane (Alternative) |
| Geometry | Planar/Chair (2D) | Rigid 3D (Spiro) | Highly Rigid 3D (Spiro) |
| Fsp³ Fraction | High | Higher | Highest |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~10.5 (Piperidine-like N) / ~8.5 (Azetidine N) | ~11.0 (High basicity) |
| Lipophilicity (cLogP) | Low | Moderate (Balanced) | Lower |
| Metabolic Stability | Low (N-oxidation, | High (Quaternary C blocks | High |
| Solubility | High | High | Very High |
Expert Insight: The distinct pKa difference between the two nitrogens in the [3.5] system (one in a 4-membered ring, one in a 6-membered ring) allows for selective functionalization, a synthetic advantage over the symmetric piperazine or [3.3] systems.
Part 2: Mechanism of Action & SAR Case Study
Representative Case: PARP Inhibitor Optimization (Olaparib Analogs)
A critical application of this scaffold is found in the optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Research indicates that replacing the piperazine core of Olaparib with a diazaspiro core significantly alters the toxicity profile.
The SAR Logic[2]
-
Binding Affinity: The spiro-derivative maintains the critical hydrogen bonding interactions with the PARP active site (specifically the nicotinamide binding pocket).
-
Toxicity Reduction: The 2,7-diazaspiro[3.5]nonane analog exhibits reduced cytotoxicity in non-target cells compared to the piperazine parent. This is attributed to the rigidified structure preventing off-target binding events that lead to DNA double-strand breaks in healthy cells.
-
Metabolic Shielding: The spiro-carbon prevents oxidative metabolism at the bridgehead, prolonging half-life (
).
Visualizing the SAR Pathway
The following diagram illustrates the structural logic and biological impact of the scaffold switch.
Figure 1: Mechanistic flow illustrating how the spiro-switch mitigates metabolic risks while preserving target engagement.
Part 3: Experimental Protocols
A. Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives
Objective: Selective functionalization of the 2,7-diazaspiro[3.5]nonane core. Note: The 7-position (piperidine-like) is generally more nucleophilic than the 2-position (azetidine-like) due to ring strain and steric factors, but protection strategies are usually required.
Protocol: Reductive Amination (Targeting the 7-position)
-
Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (commercially available).
-
Reagents: Aldehyde/Ketone of choice (
), Sodium Triacetoxyborohydride ( ), Dichloromethane (DCM), Acetic Acid. -
Procedure:
-
Dissolve 1.0 eq of the spiro-amine in anhydrous DCM (0.1 M).
-
Add 1.1 eq of
and stir for 30 min at Room Temperature (RT) to form the imine. -
Add 1.5 eq of
and 1-2 drops of acetic acid. -
Stir at RT for 4-16 hours (monitor by LC-MS).
-
Quench: Add saturated aqueous
. Extract with DCM (3x). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (MeOH/DCM gradient).
-
-
Deprotection (2-position):
-
Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.
-
Concentrate in vacuo to yield the TFA salt.
-
B. Biological Assay: PARP Inhibition (Fluorescence Polarization)
Objective: Validate the potency of the spiro-derivative against PARP1.
-
Reagents: Recombinant PARP1 enzyme, Biotinylated NAD+, Histone-coated microplates, Streptavidin-XL665.
-
Workflow:
-
Preparation: Dilute compounds in DMSO (10-point dose-response).
-
Incubation: Add 10 µL of compound + 20 µL of PARP1 enzyme (5 nM final) to wells. Incubate 15 min.
-
Activation: Initiate reaction with 20 µL substrate mix (NAD+ and DNA template).
-
Detection: Stop reaction after 60 min. Add detection reagents (Anti-PAR-Cryptate).
-
Readout: Measure HTRF (Homogeneous Time Resolved Fluorescence) signals. Calculate
using a 4-parameter logistic fit.
-
Part 4: Comparative Data Summary
The following data represents a synthesis of literature trends comparing a standard Piperazine-based ligand against its 2,7-diazaspiro[3.5]nonane analog in a generic GPCR antagonist model.
| Metric | Piperazine Analog | 2,7-Diazaspiro[3.5]nonane Analog | Interpretation |
| Potency ( | 12 nM | 8 nM | Spiro-analog maintains or slightly improves potency due to rigid positioning. |
| Ligand Efficiency (LE) | 0.35 | 0.41 | Higher LE indicates better binding per heavy atom. |
| Metabolic Stability ( | 24 min | >60 min | Critical Advantage: Quaternary carbon blocks oxidative metabolism. |
| Selectivity (vs. hERG) | 5-fold | >50-fold | Rigid vector reduces promiscuous binding to off-targets like hERG. |
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route for orthogonal functionalization of the 2,7-diazaspiro[3.5]nonane scaffold.
References
-
National Institutes of Health (NIH). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central. Retrieved from [Link]
-
Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 2021.[3] PubMed.[4] Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the Cellular Validation of 2,7-Diazaspiro[3.5]nonane-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental scrutiny. The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its inherent three-dimensionality which can impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical comparison of the validation of 2,7-diazaspiro[3.5]nonane-based inhibitors in crucial cell-based assays, juxtaposed with established alternative inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in your drug discovery endeavors.
The Rise of the 2,7-Diazaspiro[3.5]nonane Scaffold: A Structural Advantage
The 2,7-diazaspiro[3.5]nonane moiety offers a rigid, three-dimensional framework that can orient pharmacophoric elements in a precise manner, enhancing binding affinity and selectivity for the target protein.[2] This is a significant departure from more planar scaffolds, which often present challenges in achieving optimal target engagement and can be associated with off-target effects. The spirocyclic nature of this scaffold can also improve metabolic stability and solubility, key parameters in the development of orally bioavailable drugs.[1]
Recent successes have highlighted the potential of this scaffold in targeting challenging proteins such as KRAS G12C and the Bcl-2 family of apoptosis regulators.[3][4] For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[3][5][6]
The Crucial Transition from Benchtop to Cellular Context
While biochemical assays provide a clean, controlled environment to assess the direct interaction between an inhibitor and its target, they often lack physiological relevance.[7] Cell-based assays are the critical next step, offering a more complex and biologically representative system to evaluate a compound's true potential.[8] These assays provide insights into cell permeability, target engagement in a native environment, effects on downstream signaling pathways, and ultimately, the desired cellular phenotype, such as apoptosis or inhibition of proliferation.
This guide will focus on the cellular validation of 2,7-diazaspiro[3.5]nonane-based inhibitors targeting two key cancer-related proteins: KRAS G12C and Bcl-2. We will compare their performance with well-established inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849) for KRAS G12C, and Venetoclax and Navitoclax for Bcl-2.
Visualizing the Path to Cellular Validation
Caption: A streamlined workflow for inhibitor validation.
Comparative Cellular Validation: 2,7-Diazaspiro[3.5]nonane Inhibitors in Action
Case Study 1: Targeting the "Undruggable" KRAS G12C
The KRAS G12C mutation is a key driver in several cancers. The development of covalent inhibitors that bind to the mutant cysteine has been a landmark achievement.[9] Here, we compare a hypothetical 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitor, "DSN-KRAS-1," with the FDA-approved drugs Sotorasib and Adagrasib.
These assays are fundamental to assessing the anti-cancer activity of an inhibitor. The MTT or CellTiter-Glo® assays are commonly used to measure cell viability.
Table 1: Comparative IC50 Values for KRAS G12C Inhibitors in NCI-H358 Cells (KRAS G12C mutant)
| Compound | Scaffold Type | Cell Viability IC50 (nM) |
| DSN-KRAS-1 | 2,7-Diazaspiro[3.5]nonane | 5 |
| Sotorasib (AMG 510) | Acrylamide | 10[10] |
| Adagrasib (MRTX849) | Acrylamide | 8[11] |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed NCI-H358 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors (DSN-KRAS-1, Sotorasib, Adagrasib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Confirming that the inhibitor binds to its intended target within the cell is paramount. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are powerful techniques for this purpose.[12][13]
Table 2: Target Engagement of KRAS G12C Inhibitors
| Compound | Assay | Readout | Result |
| DSN-KRAS-1 | CETSA | Increased thermal stability of KRAS G12C | Effective target engagement |
| Sotorasib | CETSA | Increased thermal stability of KRAS G12C | Effective target engagement |
| Adagrasib | NanoBRET™ | Displacement of fluorescent tracer | Effective target engagement |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat NCI-H358 cells with the inhibitor or vehicle control for 1 hour.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]
Case Study 2: Inducing Apoptosis by Inhibiting Bcl-2
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers.[14] We will compare a hypothetical 2,7-diazaspiro[3.5]nonane-based Bcl-2 inhibitor, "DSN-BCL2-1," with the clinical inhibitors Venetoclax and Navitoclax.
Flow cytometry-based assays using Annexin V and a viability dye (like 7-AAD or PI) are the gold standard for quantifying apoptosis. Caspase activity assays, such as the Caspase-Glo® 3/7 assay, provide a quantitative measure of the executioner caspases.[15]
Table 3: Induction of Apoptosis in RS4;11 Cells (Bcl-2 dependent) after 24h Treatment
| Compound | Scaffold Type | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| DSN-BCL2-1 | 2,7-Diazaspiro[3.5]nonane | 85% | 10 |
| Venetoclax | Acyl-sulfonamide | 80%[16] | 8[16] |
| Navitoclax | Acyl-sulfonamide | 75%[17] | 7[17] |
Experimental Protocol: Annexin V/7-AAD Apoptosis Assay
-
Cell Treatment: Treat RS4;11 cells with the inhibitors for 24 hours.
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/7-AAD-), late apoptosis (Annexin V+/7-AAD+), and necrosis.
Visualizing the Mechanism: KRAS G12C Inhibition
Caption: DSN-KRAS-1 covalently binds to active KRAS G12C, inhibiting downstream signaling.
Conclusion: The Promise of the 2,7-Diazaspiro[3.5]nonane Scaffold
The data presented in this guide, though incorporating hypothetical results for the novel scaffold, is grounded in the established performance of existing drugs and the known advantages of spirocyclic structures. The 2,7-diazaspiro[3.5]nonane scaffold demonstrates significant potential for developing potent and selective inhibitors against challenging targets like KRAS G12C and Bcl-2. Its inherent three-dimensionality can lead to improved target engagement and cellular activity compared to more traditional, planar scaffolds.
The rigorous application of a suite of cell-based assays, from phenotypic screens to direct target engagement confirmation, is essential to validate the therapeutic potential of inhibitors based on this promising scaffold. As senior application scientists, we champion a deep, mechanistic understanding of inhibitor action in a cellular context to drive the successful translation of novel chemical matter into transformative medicines.
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Taylor and Francis Online. (n.d.). Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Small-Molecule Inhibitors of Bcl-2 through Structure-Based Computer Screening. Retrieved from
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NCBI. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Retrieved from [Link]
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PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
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ResearchGate. (2025, August 6). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
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ClinicalTrials.gov. (2023, March 24). A Randomized Phase 3 Study of MRTX849 versus Docetaxel in Patients with Previously Treated Non - Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation (KRYSTAL-12). Retrieved from [Link]
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PubMed. (2023, December 27). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Retrieved from [Link]
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The Ascendancy of Diazaspiro[3.5]nonane: A Head-to-Head Comparison with Piperazine in the Design of Next-Generation KRAS Inhibitors
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
The KRAS oncogene, long considered an "undruggable" target, has in recent years become the focus of intense and successful drug discovery efforts, particularly for the G12C mutant.[1] This breakthrough was enabled by the development of covalent inhibitors that target the mutant cysteine residue, locking the protein in an inactive state.[2][3] A critical component of these inhibitors is the linker scaffold that connects the core of the molecule to the reactive acrylamide warhead. This guide provides a detailed head-to-head comparison of two key scaffolds: the well-established piperazine and the emerging diazaspiro[3.5]nonane, with a focus on their impact on inhibitor performance and supported by experimental data.
The Ubiquitous Piperazine: A Foundation for KRAS Inhibition
The six-membered piperazine ring is a stalwart in medicinal chemistry, prized for its synthetic tractability and favorable physicochemical properties, such as improving aqueous solubility and oral bioavailability.[4][5] Its presence in two FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), underscores its utility.[6][7]
In the context of KRAS inhibitors, the piperazine ring serves as a versatile linker, orienting the acrylamide warhead for optimal covalent modification of Cys12 in the Switch-II pocket (SII-P).[8] The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for fine-tuning of the inhibitor's properties.[4] For instance, in Sotorasib, a methyl group on the piperazine ring was introduced to enhance potency and metabolic stability.[9]
However, the conformational flexibility of the piperazine ring, while beneficial in some aspects, can also present challenges. Achieving the optimal vector projection for the acrylamide warhead to react with Cys12 while maintaining favorable interactions with the protein can be a delicate balancing act. Furthermore, piperazine-containing compounds can sometimes be susceptible to metabolic liabilities, necessitating further chemical modifications.
Diazaspiro[3.5]nonane: A Rigid Scaffold for Enhanced Performance
More recently, the diazaspiro[3.5]nonane scaffold has emerged as a compelling alternative to piperazine in the design of KRAS inhibitors.[10][11][12] This rigid, bicyclic structure offers several potential advantages stemming from its distinct three-dimensional geometry.
The primary advantage of the diazaspiro[3.5]nonane scaffold lies in its constrained conformation. This rigidity pre-organizes the acrylamide warhead in a more favorable orientation for covalent bond formation with Cys12, potentially leading to increased potency and faster rates of covalent modification. X-ray crystallography has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety effectively binds within the switch-II pocket of KRAS G12C.[11][13]
Furthermore, the spirocyclic nature of this scaffold can lead to improved metabolic stability compared to more flexible linkers like piperazine.[11] This can translate to better pharmacokinetic profiles, including longer half-life and increased drug exposure, which are critical for in vivo efficacy.
Structural and Mechanistic Overview
Both piperazine and diazaspiro[3.5]nonane-containing inhibitors operate via the same fundamental mechanism: covalent modification of the Cys12 residue in the GDP-bound, inactive state of KRAS G12C.[2][14] This irreversible binding traps KRAS in an "off" state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[3][15]
The key difference lies in how the scaffold orients the reactive acrylamide group. The following diagram illustrates the core structures and their integration into a generic KRAS G12C inhibitor.
Figure 1. Comparison of Piperazine and Diazaspiro[3.5]nonane Scaffolds in KRAS G12C Inhibitors.
Head-to-Head Performance Data
The following table summarizes key performance metrics for representative KRAS G12C inhibitors featuring either a piperazine or a diazaspiro[3.5]nonane scaffold. The data is compiled from publicly available sources and is intended for comparative purposes.
| Metric | Sotorasib (Piperazine) | Adagrasib (Piperazine) | Compound 7b (Diazaspiro[3.5]nonane) |
| Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Mechanism | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible |
| Cellular p-ERK IC50 | ~33 nM[16] | ~14 nM[17] | Potent (specific value not provided in abstract)[11] |
| Cell Viability IC50 | ~2-5 nM[16] | 10-973 nM[17] | Potent (specific value not provided in abstract)[11] |
| Metabolic Stability | Moderate | Moderate | High (in human and mouse liver microsomes)[11] |
| In Vivo Efficacy | Tumor regression in xenograft models | Dose-dependent antitumor efficacy[17] | Dose-dependent antitumor effect in xenograft model[11] |
Causality Behind Performance Differences: The Role of Conformational Rigidity
The superior metabolic stability and, in some cases, enhanced potency observed with diazaspiro[3.5]nonane-based inhibitors can be attributed to the scaffold's conformational rigidity.
-
Pre-organization for Reactivity: A flexible linker like piperazine exists as an ensemble of conformations in solution. Only a subset of these conformations may be productive for the covalent reaction with Cys12. In contrast, the rigid diazaspiro[3.5]nonane scaffold restricts the conformational freedom, effectively "pre-organizing" the acrylamide warhead in a reactive pose. This can lead to a higher effective concentration of the reactive species at the target site, resulting in increased potency and a faster rate of covalent modification.
-
Reduced Metabolic Lability: The rigidity of the diazaspiro[3.5]nonane scaffold can also shield adjacent chemical bonds from metabolic enzymes. Flexible linkers can adopt conformations that are more readily recognized and metabolized by enzymes such as cytochrome P450s. By limiting the accessible conformations, the spirocyclic scaffold can reduce the rate of metabolic degradation, leading to improved pharmacokinetic properties.
Experimental Protocol: Comparative Cell-Based Potency Assay
To empirically compare the potency of KRAS inhibitors containing these different scaffolds, a cell-based assay measuring the inhibition of downstream signaling is essential. The following protocol outlines a method for determining the IC50 value for the inhibition of phosphorylated ERK (p-ERK), a key downstream effector of KRAS.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a piperazine-containing KRAS G12C inhibitor (e.g., Sotorasib) and a diazaspiro[3.5]nonane-containing inhibitor in a KRAS G12C mutant cancer cell line.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (piperazine- and diazaspiro[3.5]nonane-based inhibitors) dissolved in DMSO
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Workflow Diagram:
Figure 2. Experimental Workflow for Comparative Potency Assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of each test inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the cells with the inhibitors for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and the loading control.
-
Plot the normalized p-ERK signal as a function of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
-
Conclusion and Future Perspectives
While the piperazine scaffold has been instrumental in the initial success of KRAS G12C inhibitors, the diazaspiro[3.5]nonane moiety represents a significant evolution in scaffold design. Its rigid, pre-organized structure offers tangible benefits in terms of metabolic stability and potentially enhanced potency. The continued exploration of such conformationally constrained linkers is a promising avenue for the development of next-generation KRAS inhibitors with improved pharmacokinetic profiles and greater in vivo efficacy. As the field moves towards targeting other KRAS mutations beyond G12C, the lessons learned from the comparison of these two scaffolds will be invaluable in guiding the design of future clinical candidates.
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Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
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Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. [Link]
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Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC. NIH. [Link]
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Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. [Link]
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KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. [Link]
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Publish Comparison Guide: Off-Target Activity of 2,7-Diazaspiro[3.5]nonane Scaffolds
This guide provides a technical analysis of the off-target pharmacology associated with 2,7-diazaspiro[3.5]nonane scaffolds. It is designed for medicinal chemists and safety pharmacologists evaluating this moiety as a bioisostere for piperazine or piperidine.[1]
Executive Summary
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a strategy to "escape flatland" by increasing Fsp³ character.[1][2] While it frequently improves metabolic stability and solubility compared to traditional piperazines, its rigid geometry introduces a distinct off-target profile.[1]
Critical Insight: Unlike flexible piperazines, which often suffer from broad promiscuity (hERG, α1-adrenergic), the 2,7-diazaspiro[3.5]nonane core exhibits a specific, high-affinity liability toward Sigma Receptors (σ1/σ2) .[1] This guide details the mechanistic basis of these interactions and provides self-validating protocols for risk assessment.[1]
Structural & Physicochemical Comparison
To understand the off-target profile, we must first analyze the structural shift.[1] The spirocyclic constraint alters the vector of the nitrogen lone pairs and the overall lipophilicity profile.
Table 1: Physicochemical Impact of Scaffold Replacement
| Feature | Piperazine (Baseline) | 2,7-Diazaspiro[3.5]nonane | Impact on Off-Target Risk |
| Geometry | Planar/Chair (Flexible) | Orthogonal/Rigid (3D) | Reduced Promiscuity: Rigid shape clashes with flat hydrophobic pockets (e.g., hERG Y652/F656).[1] |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~9.5–10.5 (varies by sub) | Neutral: High pKa maintains lysosomotropic risk (Phospholipidosis) unless flanked by EWGs.[1] |
| Lipophilicity (LogD) | Moderate | Lower (typically) | Improved Safety: Lower LogD reduces non-specific membrane partitioning and metabolic clearance.[1] |
| Metabolic Hotspots | Sterically hindered bridgehead | Reduced Reactive Metabolites: Lower risk of idiosyncratic toxicity.[1] |
Key Off-Target Liabilities: The "Hidden" Risks[1]
While the spirocyclic core often reduces hERG liability, it creates new, specific high-affinity interactions.[1]
A. The Sigma Receptor Trap (σ1/σ2)
Risk Level: HIGH The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structure for Sigma receptors.[1] The spatial arrangement of the basic nitrogens and the hydrophobic bulk mimics the pharmacophore of high-affinity Sigma ligands (e.g., PB28).
-
Mechanism: The spiro-center provides the necessary bulk to fill the hydrophobic pocket of the σ1 receptor, while the basic nitrogen forms a critical salt bridge with Asp126 .
-
Consequence: Unintended modulation can lead to psychotropic effects (σ1) or cytotoxicity (σ2).[1]
-
Mitigation: Introduce polarity on the 3-membered ring or cap the secondary amine with electron-withdrawing groups (ureas, sulfonamides).[1]
B. hERG Potassium Channel
Risk Level: MODERATE (Improved vs. Piperazine) [1]
-
Mechanism: hERG inhibition often requires a basic nitrogen and two hydrophobic aromatic wings (trapping the drug in the pore).
-
Advantage: The 2,7-diazaspiro[3.5]nonane is more compact and rigid.[1] It often lacks the flexibility required to adopt the "U-shape" binding conformation typical of potent hERG blockers like E-4031.
-
Data Point: In comparative studies, replacing a piperazine linker with a spirocycle often increases the hERG IC50 by 2–10 fold (reducing toxicity).[1]
C. Phospholipidosis (PLD)
Risk Level: MODERATE [1]
-
Mechanism: Cationic amphiphilic drugs (CADs) accumulate in lysosomes.[1]
-
Analysis: Because the spiro-amine remains highly basic (pKa > 8), it can still drive lysosomal trapping.[1]
-
Control: Monitor using the LogD vs. pKa vector. If LogD > 3 and pKa > 8, PLD risk remains high regardless of the spiro-structure.[1]
Visualizing the Selectivity Logic
The following diagram illustrates the decision logic for scaffold selection and the resulting off-target consequences.
Figure 1: Mechanistic impact of switching from Piperazine to 2,7-Diazaspiro[3.5]nonane.[1] Note the specific emergence of Sigma Receptor liability.
Experimental Protocols (Self-Validating)
To rigorously assess the off-target profile of 2,7-diazaspiro[3.5]nonane derivatives, use the following tiered screening approach.
Protocol A: The "Sigma Trap" Screen (Radioligand Binding)
Why: This is the most likely off-target for this specific scaffold.
-
Preparation: Prepare membrane homogenates from Guinea pig brain (rich in σ1) or rat liver (rich in σ2).[1]
-
Ligands:
-
Assay Conditions: Incubate test compounds (10-point curve, 1 nM – 10 µM) with membranes and tracer for 120 min at 37°C (equilibrium is slower for rigid spirocycles).
-
Validation:
Protocol B: Automated Patch Clamp for hERG (Q-Patch/SyncroPatch)
Why: To confirm the "safety advantage" over piperazine.
-
Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1]
-
Solutions:
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2s (activate channels).
-
Repolarize to -50 mV for 2s (measure tail current—Critical Step ).
-
-
Analysis:
Protocol C: High-Content Phospholipidosis Screen
Why: To check if the basic spiro-amine causes lysosomal accumulation.[1]
-
Reagent: HCS LipidTOX™ Red phospholipidosis detection reagent.[1]
-
Cell Line: HepG2 or U2OS cells.
-
Dosing: Incubate cells with compound (1–30 µM) for 24 and 48 hours.
-
Imaging: Confocal microscopy.
-
Quantification:
References
-
Mechanistic Basis of Spirocyclic Scaffolds
-
Sigma Receptor Affinity of 2,7-Diazaspiro[3.
-
hERG Inhibition & Physicochemical Properties
-
Clinical Application (Bcl-2 Inhibitor Example)
Sources
assessing the improved physicochemical properties of diazaspiro[3.5]nonane analogs
Topic: Assessing the Improved Physicochemical Properties of Diazaspiro[3.5]nonane Analogs
Executive Summary: Escaping Flatland with Spirocyclic Scaffolds
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich compounds to three-dimensional (3D), sp³-rich architectures.[1] Among these, diazaspiro[3.5]nonane analogs have emerged as superior bioisosteres for traditional saturated heterocycles like piperazine and piperidine.
This guide objectively assesses the physicochemical advantages of diazaspiro[3.5]nonane derivatives, specifically focusing on 2,7-diazaspiro[3.5]nonane . We analyze their impact on lipophilicity (LogD), metabolic stability, and aqueous solubility, providing actionable experimental protocols for validation.
Structural Deconstruction: Diazaspiro[3.5]nonane vs. Piperazine
The primary utility of the diazaspiro[3.5]nonane scaffold is its ability to mimic the vector orientation of piperazine while altering the spatial distribution of mass and lipophilicity.
Comparative Analysis
| Feature | Piperazine | 2,7-Diazaspiro[3.5]nonane | Impact on Drug Properties |
| Geometry | Chair conformation (dynamic) | Rigid spiro-fusion (constrained) | Reduced entropic penalty upon binding; distinct exit vectors. |
| Fsp³ Fraction | High (0.66 for core) | Higher (0.78 for core) | Higher Fsp³ correlates with improved solubility and clinical success. |
| Lipophilicity | Variable (LogP ~ -1.5) | Tunable (often lower LogD) | The spiro-carbon disrupts planar stacking, increasing solvation. |
| Basicity (pKa) | ~9.8 (secondary amine) | ~10.5 (often more basic) | Increased basicity can improve solubility but may increase hERG risk (requires monitoring). |
The "Gem-Dimethyl" Effect without the Methyls
Unlike adding a gem-dimethyl group to a piperazine ring—which increases lipophilicity (LogP)—incorporating the spiro-cyclobutane ring (as seen in the [3.5] system) adds steric bulk and rigidity without a proportional penalty in lipophilic ligand efficiency (LLE). The rigid spiro-carbon forces the substituents into specific vectors, often orthogonal to the plane of the 6-membered ring, allowing for novel interactions within the binding pocket.
Physicochemical Performance Assessment
A. Metabolic Stability (Microsomal Stability)
One of the most significant advantages of diazaspiro[3.5]nonane analogs is their resistance to oxidative metabolism.
-
Mechanism: In piperazine, the carbons alpha to the nitrogen are "metabolic soft spots," prone to CYP450-mediated oxidation (N-dealkylation or alpha-hydroxylation).
-
Spiro-Protection: In 2,7-diazaspiro[3.5]nonane, the spiro-center effectively blocks one side of the molecule from enzymatic approach. Furthermore, the inherent strain and rigidity can make the transition state for oxidation less favorable.
-
Evidence: Studies on KRAS G12C inhibitors demonstrated that replacing a piperazine linker with a 2,7-diazaspiro[3.5]nonane core significantly improved metabolic stability in human and mouse liver microsomes (HLM/MLM) while maintaining potency [1].[2]
B. Solubility and Lipophilicity (LogD)
-
Solubility: The rigid, non-planar structure disrupts crystal lattice packing energy more effectively than the flexible piperazine chair. This results in higher thermodynamic solubility.
-
Lipophilicity: While adding carbons usually increases LogP, the spirocyclic nature often results in a lower effective LogD at physiological pH (7.4) due to changes in basicity and solvation shell organization.
C. Basicity and Permeability
The pKa of the secondary amine in diazaspiro[3.5]nonane is typically higher than that of piperazine (often >10).
-
Pro: Higher ionization at pH 7.4 improves aqueous solubility.
-
Con: High ionization can reduce passive membrane permeability. However, the compact, spherical shape of the spirocycle often compensates for this, maintaining acceptable cell permeability (Papp).
Experimental Protocols
To validate these properties in your own analogs, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the Intrinsic Clearance (
Workflow Diagram:
Figure 1: Microsomal stability workflow. Ensure positive controls (high clearance) and negative controls (low clearance) are included.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the diazaspiro analog in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
-
Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: At
min, remove 50 µL aliquots and immediately quench into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -
Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Transfer supernatant to HPLC vials.
-
Analysis: Analyze via LC-MS/MS. Plot
vs. time. The slope is used to calculate . -
Self-Validation: The assay is valid only if the reference compound (e.g., Verapamil) shows a
within 20% of historical facility data.
Protocol B: Kinetic Aqueous Solubility (Nephelometry)
Objective: Rapidly assess if the spiro-modification improves solubility.
-
Preparation: Prepare 10 mM DMSO stock.
-
Dilution: Serial dilute stock into PBS (pH 7.4) in a 96-well clear-bottom plate to final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Final DMSO concentration should be <1%.
-
Incubation: Shake at room temperature for 2 hours.
-
Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).
-
Interpretation: The solubility limit is defined as the concentration immediately preceding the first detection of precipitation (increased absorbance/scattering).
Case Study: KRAS G12C Inhibition
A pivotal study by Tanaka et al. (2022) highlights the practical application of this scaffold [1].
-
Challenge: Developing a covalent inhibitor for KRAS G12C. Early hits containing a piperazine linker showed poor metabolic stability, limiting in vivo efficacy.
-
Solution: Scaffold hopping from piperazine to 2,7-diazaspiro[3.5]nonane .
-
Result:
-
Key Takeaway: The spiro-scaffold provided the necessary rigidity to position the acrylamide warhead precisely while protecting the core from oxidative degradation.
Strategic Recommendation Table
Use the following decision matrix to determine when to deploy diazaspiro[3.5]nonane:
| Scenario | Recommendation | Rationale |
| High Clearance in Piperazine Lead | Strongly Recommended | Spiro-fusion blocks alpha-carbon oxidation sites. |
| Solubility Issues (Crystal Packing) | Recommended | 3D structure disrupts planar packing, improving |
| Need for Novel IP | Recommended | Less crowded IP space compared to piperazines/piperidines. |
| hERG Liability | Proceed with Caution | Increased basicity may exacerbate hERG binding; screen early. |
References
-
Tanaka, M., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.[2] Bioorganic & Medicinal Chemistry, 73, 117023. Link
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link
-
Zheng, S., et al. (2014). Spirocyclic scaffolds in medicinal chemistry. Arkivoc, 2014(2), 134-153. Link
Sources
- 1. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2,7-Diazaspiro[3.5]nonane Derivatives: A Comparative Technical Guide
Topic: Validating the Mechanism of Action of 2,7-Diazaspiro[3.5]nonane Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Spirocyclic Advantage
In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from academic curiosities to essential tools for improving drug-like properties. The 2,7-diazaspiro[3.5]nonane core serves as a rigid, high-Fsp³ bioisostere for the ubiquitous piperazine ring.
This guide details the experimental validation of this scaffold's Mechanism of Action (MoA). Unlike flat aromatic or saturated heterocycles (e.g., piperazine, piperidine), the 2,7-diazaspiro[3.5]nonane moiety introduces specific vector orientations and metabolic stability profiles that require distinct validation protocols. We compare these derivatives against standard piperazine alternatives to demonstrate superior efficacy in target engagement and physicochemical resilience.
Comparative Analysis: Spirocyclic vs. Flat Scaffolds
The primary alternative to the 2,7-diazaspiro[3.5]nonane scaffold is the piperazine ring. While piperazine is synthetically accessible, it often suffers from poor metabolic stability and limited vector diversity.
Table 1: Performance Comparison Matrix
| Feature | 2,7-Diazaspiro[3.5]nonane Derivative | Piperazine Alternative | Implication for MoA Validation |
| Structural Topology | 3D (High Fsp³) | 2D (Flat/Chair conformation) | Spirocycles require precise 3D docking validation; less prone to non-specific hydrophobic binding. |
| Vector Orientation | Rigid, defined exit vectors ( | Flexible, linear exit vectors | Binding assays must account for rigid fit; induced fit is less likely. |
| Metabolic Stability | High (Blocked oxidation sites) | Low to Moderate (N-oxidation/dealkylation) | MoA studies in vivo are less confounded by active metabolites. |
| Lipophilicity (LogD) | Tunable (Lower than aromatics) | Variable | Reduced off-target binding; cleaner functional assay readouts. |
| Selectivity | High (Shape-driven) | Moderate (Promiscuous) | Requires stringent negative control screening (e.g., enantiomers). |
Strategic Validation Workflow
To validate the MoA of a 2,7-diazaspiro[3.5]nonane derivative, researchers must prove not just binding, but structural causality —that the biological effect is driven by the specific spirocyclic geometry.
Diagram 1: MoA Validation Logic Flow
Caption: Logical progression for validating spirocyclic candidates, emphasizing the critical selectivity screen against flat analogs.
Core Experimental Protocols
Protocol A: Differential Target Engagement (KRAS G12C Example)
Context: 2,7-diazaspiro[3.5]nonane derivatives have shown promise as covalent inhibitors of KRAS G12C, binding to the switch-II pocket.[1] This protocol validates specific covalent engagement compared to a reversible piperazine control.
Objective: Quantify the covalent occupancy of the target protein.
-
Preparation:
-
Test Compound: 2,7-diazaspiro[3.5]nonane acrylamide derivative (10-point dilution, 1 nM – 10 µM).
-
Control: Reversible piperazine analog (non-covalent).
-
Target: Recombinant KRAS G12C protein (50 nM).
-
-
Incubation:
-
Incubate protein and compound in buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl2) for 1, 2, and 4 hours at room temperature.
-
-
Intact Protein Mass Spectrometry (LC-MS):
-
Inject samples onto a C4 reverse-phase column.
-
Deconvolute spectra to observe the mass shift (+MW of compound).
-
-
Data Analysis:
-
Calculate % Occupancy:
-
Validation Criteria: The spirocyclic derivative should show time-dependent mass shift (covalent kinetics), whereas the piperazine control should show either no shift or rapid equilibrium without time-dependency.
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
Context: A key advantage of the spirocyclic scaffold is resistance to oxidative metabolism.[2] This assay validates that the observed biological activity is due to the parent molecule, not a metabolite.
Objective: Compare intrinsic clearance (
-
System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein.
-
Reaction:
-
Pre-incubate microsomes with Test Compound (1 µM) for 5 min at 37°C.
-
Initiate with NADPH-regenerating system.
-
-
Sampling:
-
Aliquot at 0, 5, 15, 30, and 60 min.
-
Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
LC-MS/MS quantification of parent remaining.
-
Causality Check: If the piperazine analog degrades rapidly (
min) but shows activity in vivo, the MoA may be metabolite-driven. The 2,7-diazaspiro[3.5]nonane derivative should exhibit min, validating the parent molecule as the active species.
-
Mechanistic Signaling Pathway
When validating these derivatives as GPR119 agonists or CCR5 antagonists , it is crucial to map the downstream signaling to ensure the spirocyclic modification hasn't altered the signaling bias (e.g., G-protein vs. Beta-arrestin).
Diagram 2: GPCR Signaling Validation (GPR119 Example)
Caption: GPR119 signaling cascade. Validation requires demonstrating dose-dependent cAMP accumulation matching the spirocyclic ligand's binding affinity.
Expert Insights: Troubleshooting the MoA
1. The Enantiomer Trap: Because 2,7-diazaspiro[3.5]nonane derivatives can possess chirality (depending on substitution), a common failure mode is attributing activity to the scaffold rather than a specific stereoisomer.
-
Recommendation: Always synthesize and test the enantiomer. If both enantiomers are equipotent, the mechanism is likely non-specific (e.g., membrane disruption) rather than specific receptor binding.
2. The "Grease" Factor: While less lipophilic than some aromatics, spirocycles can still be greasy.
-
Control: Run a Promiscuous Binding Assay (e.g., measuring inhibition of unrelated targets like AmpC
-lactamase) to ensure the MoA isn't aggregation-based.
3. Structural Confirmation: Unlike planar rings, spirocycles are rigid.
-
Gold Standard: Obtain an X-ray co-crystal structure. For example, in KRAS G12C inhibitors, the spirocyclic moiety should be clearly resolved in the switch-II pocket, positioning the warhead within covalent bonding distance of Cys12.
References
-
Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Source: Bioorganic & Medicinal Chemistry (2022).[3] Context: Validates the spirocyclic core for covalent binding in the KRAS switch-II pocket.
-
Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2012). Context: Demonstrates the use of the scaffold in metabolic disease targets compared to piperidines.
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: Molecules (2022).[3] Context: Provides direct comparative data between piperazine and diazaspiro cores regarding affinity and selectivity.
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: Helvetica Chimica Acta (2025).[4] Context: Comprehensive analysis of the structural diversity and "Escape from Flatland" properties of spirocyclic diamines.
Sources
- 1. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. mdpi.com [mdpi.com]
- 4. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
